LY-510929
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
471854-50-9 |
|---|---|
Molekularformel |
C25H23NO5S |
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
(2S)-3-[4-[2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-phenoxypropanoic acid |
InChI |
InChI=1S/C25H23NO5S/c1-17-21(26-24(30-17)23-8-5-15-32-23)13-14-29-19-11-9-18(10-12-19)16-22(25(27)28)31-20-6-3-2-4-7-20/h2-12,15,22H,13-14,16H2,1H3,(H,27,28)/t22-/m0/s1 |
InChI-Schlüssel |
ACJLLRYCNQTXAG-QFIPXVFZSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Structure of LY-510929
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-510929 is a potent and selective dual agonist for the peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ). As a non-thiazolidinedione agent, it has been investigated for its potential therapeutic effects in metabolic disorders, particularly type 2 diabetes and associated dyslipidemia. This document provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, including detailed experimental methodologies and an exploration of its mechanism of action.
Chemical Structure and Properties
This compound, with the IUPAC name (2S)-2-methyl-3-{4-[2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)ethoxy]phenyl}-2-phenoxypropanoic acid, is a complex organic molecule. Its structure is characterized by a central phenoxypropanoic acid moiety linked to a substituted oxazole ring via an ethoxy bridge.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (2S)-2-methyl-3-{4-[2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)ethoxy]phenyl}-2-phenoxypropanoic acid |
| Molecular Formula | C25H23NO5S |
| Molecular Weight | 449.52 g/mol |
| SMILES | Cc1c(CCOc2ccc(cc2)C--INVALID-LINK--Oc3ccccc3)nc(-c4cccs4)o1 |
| InChI Key | ACJLLRYCNQTXAG-QFIPXVFZSA-N |
Mechanism of Action: Dual PPARα/γ Agonism
This compound functions as a dual agonist, activating both PPARα and PPARγ nuclear receptors. These receptors are critical regulators of lipid and glucose metabolism.
-
PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation, resulting in decreased plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.
-
PPARγ Activation: Highly expressed in adipose tissue, where it promotes adipocyte differentiation and lipid storage. Activation of PPARγ enhances insulin sensitivity and improves glucose uptake in peripheral tissues, leading to a reduction in blood glucose levels.
By simultaneously activating both receptors, this compound offers a multi-faceted approach to managing the metabolic dysregulation characteristic of type 2 diabetes.
Caption: Signaling pathway of this compound as a dual PPARα/γ agonist.
In Vitro Biological Activity
The potency of this compound has been quantified through in vitro binding and functional assays.
Table 2: In Vitro Activity of this compound
| Assay | PPARα | PPARγ |
| Binding Affinity (Ki) | 4 nM | 3 nM |
| Agonist Activity (EC50) | 9 nM | 4 nM |
Data from Etgen, G. et al. Diabetes 2003, 52(Suppl. 1): Abst 605-P.
Experimental Protocols
In Vitro PPAR Binding and Cotransfection Assays (Representative Protocols)
While the specific protocols for the original this compound studies are not publicly available in full detail, the following represents a standard methodology for such assays.
1. PPAR Ligand Binding Assay (Scintillation Proximity Assay - SPA)
-
Objective: To determine the binding affinity (Ki) of this compound to PPARα and PPARγ.
-
Materials:
-
Recombinant human PPARα and PPARγ ligand-binding domains (LBDs).
-
Radiolabeled ligand (e.g., [3H]-rosiglitazone for PPARγ, [3H]-GW7647 for PPARα).
-
SPA beads coated with a scintillant.
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA).
-
Microplates.
-
-
Procedure:
-
A mixture of the PPAR-LBD and SPA beads is prepared.
-
Serial dilutions of this compound are added to the microplate wells.
-
A constant concentration of the radiolabeled ligand is added to all wells.
-
The PPAR-LBD/SPA bead mixture is added to initiate the binding reaction.
-
The plate is incubated at room temperature to allow for binding equilibrium.
-
The plate is read on a microplate scintillation counter. The amount of light emitted is proportional to the amount of radioligand bound to the receptor.
-
The Ki is calculated from the IC50 value (the concentration of this compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
-
2. PPAR Cotransfection Assay (Reporter Gene Assay)
-
Objective: To determine the functional agonist activity (EC50) of this compound.
-
Materials:
-
Mammalian cell line (e.g., HEK293 or CHO cells).
-
Expression vector for the full-length PPARα or PPARγ.
-
Reporter vector containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).
-
Transfection reagent.
-
Cell culture medium.
-
Luciferase assay substrate.
-
-
Procedure:
-
Cells are co-transfected with the PPAR expression vector and the PPRE-reporter vector.
-
After an incubation period to allow for protein expression, the cells are treated with serial dilutions of this compound.
-
Following treatment, the cells are lysed, and the luciferase substrate is added.
-
The luminescence, which is proportional to the transcriptional activity of the PPAR, is measured using a luminometer.
-
The EC50 value is determined by plotting the luminescence against the concentration of this compound.
-
Caption: Workflow for a PPAR cotransfection reporter gene assay.
In Vivo Efficacy in Animal Models
The therapeutic potential of this compound has been demonstrated in various animal models of insulin resistance and dyslipidemia.
Table 3: In Vivo Effects of this compound
| Animal Model | Dose | Effect |
| Obese insulin-resistant female fa/fa rats | 0.3 mg/kg/day | Improved fasting insulin, glucose, and insulin responses to glucose challenges. |
| Male Zucker diabetic fatty (ZDF) rats | 0.3 mg/kg/day | Normalized glucose levels (ED50 = 0.004 mg/kg/day for 7 days). |
| Human apolipoprotein A-I transgenic mice | 30 mg/kg/day | 70% increase in serum HDL cholesterol. |
| Human apolipoprotein A-I transgenic mice | 30 mg/kg/day | 80% reduction in triglycerides. |
Data from Etgen, G. et al. Diabetes 2003, 52(Suppl. 1): Abst 605-P.
In Vivo Experimental Protocols (Representative Protocols)
1. Glucose and Insulin Tolerance Tests in Zucker Diabetic Fatty (ZDF) Rats
-
Objective: To assess the effect of this compound on glucose metabolism and insulin sensitivity.
-
Animals: Male Zucker diabetic fatty (ZDF) rats.
-
Procedure:
-
Animals are acclimated and then treated daily with this compound or vehicle via oral gavage for a specified period (e.g., 7 days).
-
Oral Glucose Tolerance Test (OGTT):
-
Following an overnight fast, a baseline blood sample is collected.
-
A glucose solution (e.g., 2 g/kg) is administered orally.
-
Blood samples are collected at various time points (e.g., 15, 30, 60, 120 minutes) post-glucose administration.
-
Blood glucose levels are measured using a glucometer.
-
-
Insulin Tolerance Test (ITT):
-
Following a short fast (e.g., 4-6 hours), a baseline blood sample is collected.
-
Human insulin (e.g., 0.75 U/kg) is administered via intraperitoneal injection.
-
Blood samples are collected at various time points (e.g., 15, 30, 45, 60 minutes) post-insulin injection.
-
Blood glucose levels are measured.
-
-
Plasma insulin levels can be determined from blood samples using an ELISA kit.
-
2. Lipid Profile Analysis in Human Apolipoprotein A-I (apoA-I) Transgenic Mice
-
Objective: To evaluate the effect of this compound on plasma lipid levels.
-
Animals: Human apoA-I transgenic mice.
-
Procedure:
-
Mice are treated daily with this compound or vehicle for a defined period.
-
At the end of the treatment period, mice are fasted overnight.
-
Blood is collected via cardiac puncture or retro-orbital sinus into EDTA-containing tubes.
-
Plasma is separated by centrifugation.
-
Total cholesterol, HDL cholesterol, and triglycerides are measured using commercially available enzymatic colorimetric assay kits.
-
LDL cholesterol can be calculated using the Friedewald equation (if triglycerides are below 400 mg/dL).
-
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on its structure, a plausible synthetic route would involve the coupling of key intermediates. The synthesis of similar 2-methyl-2-phenoxypropionic acid derivatives has been described in the patent literature. A general approach would likely involve:
-
Synthesis of the substituted oxazole-thiophene core.
-
Synthesis of the 2-methyl-2-phenoxypropanoic acid moiety with a suitable leaving group.
-
Coupling of these two key intermediates via an etherification reaction.
-
Final deprotection steps if necessary.
Conclusion
This compound is a potent dual PPARα/γ agonist with significant potential for the treatment of type 2 diabetes and dyslipidemia. Its ability to concurrently improve glycemic control and lipid profiles makes it an attractive therapeutic candidate. The data presented in this guide highlight its robust in vitro and in vivo activity. Further research and clinical development would be necessary to fully elucidate its therapeutic utility and safety profile in humans.
The Rise and Stall of a Dual PPAR Agonist: A Technical History of LY-510929
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
LY-510929, also known by its chemical name (S)-2-methyl-3-[4-[2-(5-methyl-2-thiophen-2-yl-oxazol-4-yl)ethoxy]phenyl]-2-phenoxypropionic acid, emerged in the early 2000s as a promising dual agonist of the peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ). Developed by Eli Lilly and Company, this non-thiazolidinedione compound was engineered to simultaneously address the hyperglycemia and dyslipidemia characteristic of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the discovery, preclinical development, and eventual discontinuation of this compound, consolidating available data, outlining experimental methodologies, and visualizing its mechanism of action.
Discovery and Rationale
The development of this compound was rooted in the therapeutic potential of targeting both PPARα and PPARγ. Activation of PPARγ is the mechanism of action for the thiazolidinedione class of drugs, which are potent insulin sensitizers. PPARα activation, on the other hand, is known to improve lipid profiles by increasing high-density lipoprotein (HDL) cholesterol and decreasing triglycerides. The rationale behind a dual agonist was to create a single molecule that could offer comprehensive metabolic control for patients with type 2 diabetes, who often present with both insulin resistance and dyslipidemia.
This compound was designed as a potent, balanced dual agonist. Its discovery was the result of extensive structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for both PPAR subtypes.
Preclinical Pharmacology
The preclinical evaluation of this compound demonstrated its potent dual agonistic activity and its efficacy in animal models of insulin resistance and dyslipidemia.
In Vitro Activity
Binding affinity and functional activation assays confirmed the dual PPARα/γ agonist profile of this compound.
| Parameter | hPPARα | hPPARγ |
| K_i (nM) | 4 | 3 |
| IC_50 (nM) | 28 | 10 |
| EC_50 (nM) | 9 | 4 |
| Table 1: In Vitro Activity of this compound at Human PPARα and PPARγ |
In Vivo Efficacy
Studies in various rodent models of type 2 diabetes and dyslipidemia highlighted the therapeutic potential of this compound.
| Animal Model | Dose | Effect |
| Obese, insulin-resistant female fa/fa rats | 0.3 mg/kg/day | Improved fasting insulin levels and glucose and insulin responses to a glucose challenge.[1] |
| Male Zucker diabetic fatty (ZDF) rats | 0.003 mg/kg/day | Threshold dose for glucose reduction.[1] |
| Male Zucker diabetic fatty (ZDF) rats | 0.3 mg/kg/day | Normalization of glucose levels (ED_50 = 0.004 mg/kg/day for seven days).[1] |
| Human apolipoprotein A-I transgenic mice | 30 mg/kg/day | 70% increase in serum HDL cholesterol.[1] |
| Human apolipoprotein A-I transgenic mice | 30 mg/kg/day | 80% reduction in triglycerides.[1] |
| Table 2: In Vivo Efficacy of this compound in Animal Models |
Mechanism of Action: The PPAR Signaling Pathway
This compound exerts its therapeutic effects by activating PPARα and PPARγ, which are nuclear receptors that function as ligand-activated transcription factors. Upon activation, they form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in glucose and lipid metabolism, and inflammation.
Caption: Signaling pathway of this compound through PPARα and PPARγ activation.
Experimental Protocols
While detailed, step-by-step experimental protocols from primary publications are not publicly available, the general methodologies can be inferred from the reported data.
In Vitro Assays
-
Binding Assays (Ki): Competitive radioligand binding assays were likely used to determine the binding affinity of this compound for human PPARα and PPARγ. These assays typically involve incubating the purified receptor with a radiolabeled ligand in the presence of varying concentrations of the unlabeled test compound (this compound). The concentration of the test compound that displaces 50% of the radioligand is the IC50, from which the Ki is calculated.
-
Co-transfection Assays (EC50): Functional potency was likely assessed using cell-based co-transfection assays. In this method, cells are transiently transfected with expression vectors for the PPAR receptor and a reporter gene (e.g., luciferase) linked to a PPRE. The cells are then treated with varying concentrations of this compound, and the activation of the reporter gene is measured as an indicator of receptor agonism.
In Vivo Studies
-
Animal Models:
-
fa/fa rats and Zucker diabetic fatty (ZDF) rats: These are well-established genetic models of obesity and type 2 diabetes, characterized by insulin resistance and hyperglycemia.
-
Human apolipoprotein A-I transgenic mice: These mice are used to model human lipoprotein metabolism, particularly HDL cholesterol.
-
-
Drug Administration: this compound was administered orally, likely as a daily dose.
-
Outcome Measures:
-
Glucose and Insulin Levels: Blood glucose and insulin were likely measured from plasma samples collected at baseline and at various time points after drug administration, including during a glucose tolerance test.
-
Lipid Profile: Serum levels of HDL cholesterol and triglycerides were likely measured using standard enzymatic assays.
-
Caption: General experimental workflow for the preclinical evaluation of this compound.
Development History and Current Status
This compound was in early clinical development in 2003.[1] However, its development appears to have been discontinued, as there are no publicly available records of its progression into later-phase clinical trials. The current global R&D status is listed as "Pending". The reasons for the discontinuation have not been publicly disclosed but could be related to a variety of factors, including unfavorable pharmacokinetic properties, adverse effects discovered in early clinical trials, or a strategic decision by Eli Lilly and Company.
Conclusion
This compound was a potent dual PPARα/γ agonist that showed considerable promise in preclinical models for the treatment of type 2 diabetes and associated dyslipidemia. Its development history highlights the therapeutic strategy of targeting multiple metabolic pathways with a single molecule. While the clinical development of this compound was not pursued, the research and data generated have contributed to the broader understanding of PPAR biology and the development of other metabolic disease therapies. This technical guide serves as a consolidated resource for researchers and professionals in the field, providing a historical perspective on a once-promising candidate in the landscape of diabetes drug discovery.
References
In Vitro Characterization of LY-510929: A Dual PPARα/γ Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of LY-510929, a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ). This compound has been investigated for its potential therapeutic effects in metabolic disorders. This document outlines its binding affinity, functional activity, the underlying signaling pathway, and detailed experimental protocols for its characterization.
Core Quantitative Data
The in vitro potency and binding affinity of this compound for human PPARα and PPARγ are summarized below. These values highlight its balanced dual agonist activity.
| Target | Parameter | Value (nM) |
| hPPARα | Kᵢ (Binding Affinity) | 4 |
| EC₅₀ (Agonist Activity) | 9 | |
| hPPARγ | Kᵢ (Binding Affinity) | 3 |
| EC₅₀ (Agonist Activity) | 4 |
Mechanism of Action: The PPAR Signaling Pathway
This compound exerts its effects by activating PPARα and PPARγ, which are nuclear receptors that function as ligand-activated transcription factors. Upon activation, they form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.
Caption: PPAR signaling pathway activated by this compound.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
Radioligand Binding Assay (for Kᵢ Determination)
This competitive binding assay measures the affinity of this compound for PPARα and PPARγ by assessing its ability to displace a radiolabeled ligand.
Materials:
-
Human recombinant PPARα and PPARγ ligand-binding domains (LBDs)
-
Radioligand (e.g., [³H]-Rosiglitazone for PPARγ, [³H]-GW7647 for PPARα)
-
This compound (unlabeled competitor)
-
Scintillation fluid
-
96-well plates
-
Filter mats
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, combine the PPAR LBD, a fixed concentration of the radioligand, and varying concentrations of this compound in a suitable assay buffer.
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 2-4 hours) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through glass fiber filter mats using a cell harvester. The filter mats will trap the receptor-bound radioligand while the unbound radioligand passes through.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the dried filter mats into scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is inversely proportional to the binding affinity of this compound. Calculate the IC₅₀ (the concentration of this compound that displaces 50% of the radioligand) from a concentration-response curve. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
PPAR Transactivation Assay (for EC₅₀ Determination)
This cell-based reporter gene assay quantifies the functional agonist activity of this compound.
Materials:
-
Mammalian cell line (e.g., HEK293, CV-1)
-
Expression plasmid for the full-length PPARα or PPARγ, or a chimeric receptor containing the PPAR LBD fused to a GAL4 DNA-binding domain.
-
Reporter plasmid containing a luciferase gene under the control of a PPRE or a GAL4 upstream activating sequence (UAS).
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Plate the cells in 96-well plates and allow them to adhere overnight.
-
Co-transfection: Co-transfect the cells with the PPAR expression plasmid and the reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After a recovery period (e.g., 24 hours), treat the transfected cells with varying concentrations of this compound.
-
Incubation: Incubate the cells for 18-24 hours to allow for gene transcription and protein expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: The luciferase activity is directly proportional to the activation of the PPAR receptor. Plot the luciferase activity against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of a dual PPAR agonist like this compound.
Caption: In vitro characterization workflow for this compound.
Pharmacokinetics of the PPARα/γ Agonist LY-510929 in Preclinical Animal Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
LY-510929, with the chemical name (S)-2-methyl-3-[4-[2-(5-methyl-2-thiophen-2-yl-oxazol-4-yl)ethoxy]phenyl]-2-phenoxypropionic acid, was developed by Eli Lilly and Company. As a dual PPARα/γ agonist, it was designed to combine the glucose-lowering effects of PPARγ activation with the lipid-modulating benefits of PPARα activation. The preclinical assessment of its absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics, is fundamental to understanding its therapeutic potential and safety profile.
In Vivo Animal Models and Pharmacodynamic Endpoints
Based on available information, the in vivo efficacy of this compound was evaluated in at least three distinct rodent models, each selected to represent different aspects of metabolic disease.
Obese Insulin-Resistant female fa/fa Rats
This model is characterized by obesity and insulin resistance, making it suitable for evaluating the insulin-sensitizing effects of PPARγ agonism.
Male Zucker Diabetic Fatty (ZDF) Rats
ZDF rats are a well-established model of type 2 diabetes, exhibiting hyperglycemia, hyperinsulinemia, and dyslipidemia. This model is instrumental in assessing the glucose-lowering efficacy of antidiabetic compounds.
Human Apolipoprotein A-I (ApoA-I) Transgenic Mice
These mice are genetically modified to express human ApoA-I, the major protein component of high-density lipoprotein (HDL). This model is specifically used to evaluate the effects of PPARα agonists on HDL cholesterol and triglyceride levels.
Experimental Protocols (Reconstructed)
While detailed experimental protocols from the primary studies are not publicly accessible, a standard preclinical pharmacokinetic and pharmacodynamic study design for a compound like this compound would likely involve the following methodologies.
Animal Husbandry and Dosing
-
Animals: Specific pathogen-free male and female rats (fa/fa and ZDF strains) and male human ApoA-I transgenic mice would be used. Animals would be housed in controlled environments with standard diet and water ad libitum.
-
Dosing: this compound would likely be formulated in a suitable vehicle (e.g., carboxymethylcellulose) for oral administration (gavage). Dosing would be performed daily for a specified period (e.g., 7 days or longer) to assess both acute and chronic effects.
Sample Collection and Analysis
-
Blood Sampling: For pharmacokinetic analysis, serial blood samples would be collected at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) via methods like tail vein or retro-orbital bleeding. Plasma would be separated by centrifugation. For pharmacodynamic assessments, terminal blood collection via cardiac puncture would be performed.
-
Bioanalytical Method: Plasma concentrations of this compound would be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method would be optimized for sensitivity, specificity, accuracy, and precision.
-
Pharmacodynamic Biomarkers: Plasma samples would be analyzed for glucose, insulin, HDL cholesterol, and triglycerides using standard enzymatic and immunoassay methods.
Pharmacokinetic Parameter Calculation
Pharmacokinetic parameters would be calculated from the plasma concentration-time data using non-compartmental analysis. Key parameters would include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
CL/F: Apparent total body clearance.
-
Vd/F: Apparent volume of distribution.
Summary of In Vivo Pharmacodynamic Findings
Although specific pharmacokinetic data is unavailable, the reported pharmacodynamic outcomes from in vivo studies provide insights into the exposure-response relationship of this compound.
| Animal Model | Dosing Regimen | Key Pharmacodynamic Findings |
| Obese insulin-resistant female fa/fa rats | 0.3 mg/kg/day | Improved fasting insulin levels and enhanced glucose and insulin responses during glucose challenges. |
| Male Zucker Diabetic Fatty (ZDF) rats | 0.003 mg/kg/day | Threshold dose for glucose reduction. |
| 0.3 mg/kg/day | Normalization of glucose levels. | |
| ED50 = 0.004 mg/kg/day (for 7 days) | Effective dose for 50% of the maximal glucose-lowering effect. | |
| Human apolipoprotein A-I transgenic mice | 30 mg/kg/day | 70% increase in serum HDL cholesterol levels. |
| 30 mg/kg/day | 80% reduction in triglycerides. |
Table 1: Summary of reported in vivo pharmacodynamic effects of this compound in various animal models.
Visualizations
Signaling Pathway of Dual PPARα/γ Agonism
Caption: Simplified signaling pathway of the dual PPARα/γ agonist this compound.
General Experimental Workflow for Preclinical Pharmacokinetic/Pharmacodynamic Studies
Methodological & Application
Application Notes and Protocols for LY-510929 Cell-Based Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct cell-based assays for the dual PPARα/γ agonist, LY-510929. The protocols detailed below are designed to assess the in vitro potency and mechanism of action of this compound.
Introduction
This compound is a potent and balanced dual agonist for the peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ).[1][2] These receptors are nuclear hormone receptors that play crucial roles in the regulation of lipid metabolism, glucose homeostasis, and inflammation. As a dual agonist, this compound has been investigated for its therapeutic potential in treating type 2 diabetes and associated dyslipidemia.[1][2] The following protocols describe a common cell-based method, the reporter gene assay, to quantify the activity of this compound on both PPARα and PPARγ.
Data Presentation
The following table summarizes the in vitro activity of this compound on human PPARα and PPARγ.
| Receptor | Assay Type | Parameter | Value (nM) |
| hPPARα | Binding Affinity | Kᵢ | 4 |
| hPPARγ | Binding Affinity | Kᵢ | 3 |
| hPPARα | Functional Potency | EC₅₀ | 9 |
| hPPARγ | Functional Potency | EC₅₀ | 4 |
| hPPARα | Functional Inhibition | IC₅₀ | 28 |
| hPPARγ | Functional Inhibition | IC₅₀ | 10 |
Data compiled from in vitro cotransfection assays.[1][2]
Experimental Protocols
PPARα/γ Reporter Gene Assay
This protocol details the methodology to determine the EC₅₀ of this compound for human PPARα and PPARγ using a luciferase reporter assay in a transiently transfected mammalian cell line.
1. Materials and Reagents
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Transfection Reagent: (e.g., Lipofectamine 3000)
-
Expression Plasmids:
-
Full-length human PPARα expression vector
-
Full-length human PPARγ expression vector
-
Peroxisome Proliferator Response Element (PPRE)-driven luciferase reporter vector
-
Renilla luciferase control vector (for normalization)
-
-
Compound: this compound
-
Control Agonists:
-
GW7647 (for PPARα)
-
Rosiglitazone (for PPARγ)
-
-
Luciferase Assay System: (e.g., Dual-Luciferase® Reporter Assay System)
-
Lysis Buffer: Passive Lysis Buffer
-
Assay Plate: 96-well white, clear-bottom tissue culture plates
-
CO₂ Incubator: 37°C, 5% CO₂
2. Experimental Workflow
Caption: Workflow for the PPAR reporter gene assay.
3. Detailed Procedure
-
Day 1: Cell Seeding
-
Culture HEK293T cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin in a T75 flask.
-
On the day before transfection, trypsinize and count the cells.
-
Seed 2 x 10⁴ cells per well in a 96-well white, clear-bottom plate in a final volume of 100 µL of culture medium.
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Day 2: Transfection
-
For each well, prepare a DNA mixture containing the PPAR expression vector (either PPARα or PPARγ), the PPRE-luciferase reporter vector, and the Renilla luciferase control vector.
-
Dilute the DNA mixture and the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Add the transfection complex to the cells.
-
Incubate for 24 hours at 37°C with 5% CO₂.
-
-
Day 3: Compound Treatment
-
Prepare serial dilutions of this compound and control agonists in the appropriate vehicle (e.g., DMSO) and then dilute into the culture medium.
-
Remove the transfection medium from the cells and replace it with 100 µL of medium containing the different concentrations of the compounds.
-
Include a vehicle-only control.
-
Incubate for 18-24 hours at 37°C with 5% CO₂.
-
-
Day 4: Cell Lysis and Measurement
-
Remove the medium containing the compounds.
-
Wash the cells once with Phosphate Buffered Saline (PBS).
-
Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.
-
4. Data Analysis
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC₅₀ value for this compound for both PPARα and PPARγ.
Signaling Pathway
Caption: Mechanism of action of this compound via PPAR activation.
References
Application Notes and Protocols for the Administration of a Therapeutic Agent in Rat Models of Metabolic Syndrome
Disclaimer: Information regarding the specific compound LY-510929 in the context of metabolic syndrome in rat models is not available in the provided search results. The following application notes and protocols are a generalized framework for evaluating a therapeutic agent with a similar hypothetical purpose, based on established methodologies for metabolic syndrome research in rats.
Introduction
Metabolic syndrome is a complex condition characterized by a cluster of metabolic abnormalities, including central obesity, insulin resistance, hypertension, and dyslipidemia.[1][2] Rat models are invaluable tools for studying the pathophysiology of metabolic syndrome and for the preclinical evaluation of novel therapeutic agents. These models can be induced through genetic modification or, more commonly, through dietary manipulation, such as high-fat or high-sucrose diets, which mimic the human condition.[1][3][4][5]
These notes provide a comprehensive overview of the protocols for administering a test compound, such as a hypothetical "this compound," to a rat model of diet-induced metabolic syndrome. The objective is to assess the compound's efficacy in ameliorating the key features of this condition.
Induction of Metabolic Syndrome in Rat Models
Several rat strains are susceptible to developing metabolic syndrome, with Wistar and Sprague-Dawley rats being commonly used. The syndrome can be induced through various dietary regimens.
Protocol for Induction of Metabolic Syndrome:
-
Dietary Regimen:
-
Control Group: A control group of rats is maintained on a standard chow diet and plain drinking water.
-
Monitoring: Throughout the induction period, body weight, food and water consumption, and the development of metabolic syndrome indicators should be monitored.
Administration of Therapeutic Agent (Hypothetical this compound)
Once the metabolic syndrome phenotype is established, the therapeutic agent can be administered.
Protocol for Drug Administration:
-
Animal Groups:
-
Control group (standard diet, vehicle administration)
-
Metabolic syndrome group (e.g., HSu diet, vehicle administration)
-
Treatment group(s) (Metabolic syndrome diet, administration of "this compound" at various dosages)
-
-
Dosage and Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) and the dosage of "this compound" would need to be determined based on its pharmacokinetic and pharmacodynamic properties. Administration is typically performed daily for a specified treatment period.
-
Monitoring: Regular monitoring of body weight, food and water intake, and general health is crucial throughout the treatment period.
Experimental Protocols for Efficacy Evaluation
A battery of tests should be performed to evaluate the effects of the therapeutic agent on the key parameters of metabolic syndrome.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a key procedure to assess glucose metabolism and insulin sensitivity.
Protocol:
-
Fast the rats overnight (12-14 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample.
-
Administer a glucose solution (2 g/kg body weight) orally via gavage.
-
Collect blood samples at 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point.
Insulin Tolerance Test (ITT)
The ITT is performed to assess insulin sensitivity.
Protocol:
-
Fast the rats for 4-6 hours.
-
Record the baseline blood glucose level (t=0).
-
Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.
-
Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.
-
Measure blood glucose levels at each time point.
Lipid Profile Analysis
Blood samples are collected to measure key lipid parameters.
Protocol:
-
Collect blood samples from fasted rats.
-
Centrifuge the blood to separate the serum.
-
Analyze the serum for:
-
Total Cholesterol (TC)
-
Triglycerides (TG)
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
Low-Density Lipoprotein Cholesterol (LDL-C)
-
Biochemical Assays
At the end of the study, tissue samples (e.g., liver, adipose tissue, muscle) can be collected for further analysis.
Protocol:
-
Euthanize the rats and collect tissue samples.
-
Homogenize the tissues for protein and gene expression analysis.
-
Perform assays to measure the expression of key genes and proteins involved in glucose and lipid metabolism (e.g., ACC1, FAS in the liver).[3]
Data Presentation
All quantitative data should be summarized in tables for clear comparison between the experimental groups.
Table 1: Effects of "this compound" on Metabolic Parameters in a Rat Model of Metabolic Syndrome (Example Data)
| Parameter | Control Group | Metabolic Syndrome Group (Vehicle) | Treatment Group ("this compound") |
| Body Weight (g) | 350 ± 20 | 450 ± 25 | 400 ± 22 |
| Fasting Blood Glucose (mg/dL) | 90 ± 5 | 115 ± 8 | 100 ± 6 |
| Fasting Insulin (µU/mL) | 10 ± 2 | 25 ± 4 | 15 ± 3 |
| HOMA-IR | 2.2 ± 0.4 | 7.1 ± 1.2 | 3.7 ± 0.8 |
| Total Cholesterol (mg/dL) | 70 ± 6 | 110 ± 9 | 85 ± 7 |
| Triglycerides (mg/dL) | 80 ± 7 | 150 ± 12 | 100 ± 9 |
| HDL-C (mg/dL) | 40 ± 4 | 25 ± 3 | 35 ± 3 |
| LDL-C (mg/dL) | 20 ± 3 | 55 ± 5 | 30 ± 4 |
HOMA-IR: Homeostatic Model Assessment of Insulin Resistance
Visualizations
Diagrams are essential for visualizing complex biological pathways and experimental workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolic syndrome: pathophysiology, management, and modulation by natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucose and Lipid Dysmetabolism in a Rat Model of Prediabetes Induced by a High-Sucrose Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucose and Lipid Dysmetabolism in a Rat Model of Prediabetes Induced by a High-Sucrose Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of LY-510929 in Human Plasma using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of LY-510929 in human plasma samples. This compound is a potent dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonist.[1] This method utilizes a simple protein precipitation step for sample preparation followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol is suitable for pharmacokinetic studies and routine drug monitoring in a research setting.
Introduction
This compound is a non-thiazolidinedione dual agonist of PPARα and PPARγ with high affinity (Ki = 4 nM for PPARα and 3 nM for PPARγ). Activation of these nuclear receptors plays a crucial role in the regulation of glucose and lipid metabolism, making this compound a subject of interest in the research of type 2 diabetes and dyslipidemia.[1] Accurate quantification of this compound in biological matrices is essential for evaluating its pharmacokinetic profile and understanding its mechanism of action. This document provides a detailed protocol for the analysis of this compound in human plasma.
Signaling Pathway
This compound exerts its effects by binding to and activating PPARα and PPARγ. These receptors form heterodimers with the retinoid X receptor (RXR), which then bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in lipid and glucose metabolism.
Figure 1: Simplified signaling pathway of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (analytical grade)
-
Human plasma (drug-free)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Vortex mixer
-
Microcentrifuge
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The following workflow outlines the procedure for extracting this compound from plasma samples.
Figure 2: Experimental workflow for plasma sample preparation.
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tube at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC system.
HPLC Conditions
The following table summarizes the chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) |
| Gradient | Isocratic at 60:40 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (UV) |
| Injection Volume | 20 µL |
Data Presentation
Calibration Curve
A calibration curve should be constructed by plotting the peak area of the analyte against the known concentrations of the prepared standards.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | Data Point 1 |
| 5 | Data Point 2 |
| 10 | Data Point 3 |
| 25 | Data Point 4 |
| 50 | Data Point 5 |
| 100 | Data Point 6 |
Method Validation Parameters
The method should be validated according to standard guidelines. Key validation parameters are summarized below.
| Parameter | Acceptance Criteria |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10 |
Conclusion
The described RP-HPLC method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and isocratic elution make this method suitable for high-throughput analysis in a research environment. Proper method validation should be performed before its application to experimental samples.
References
Application Note: High-Resolution Mass Spectrometry for the Identification of LY-510929 Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
The characterization of a drug candidate's metabolic fate is a critical step in the drug discovery and development process. Understanding how a compound is metabolized in the body helps in identifying pharmacologically active or potentially toxic metabolites, elucidating clearance pathways, and assessing the potential for drug-drug interactions.[1] High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is a cornerstone analytical technique for these studies, offering the sensitivity and specificity required to detect and identify metabolites in complex biological matrices.[1][2]
This application note presents a generalized protocol for the in vitro identification of metabolites of LY-510929 using human liver microsomes and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the limited publicly available data on the specific metabolism of this compound, this document provides a representative workflow and hypothetical data based on common metabolic pathways and established methodologies in the field.[3][4]
Experimental Protocols
In Vitro Incubation with Human Liver Microsomes
A common and effective method to study phase I and phase II metabolism is through incubation with pooled human liver microsomes (pHLM), which contain a rich complement of drug-metabolizing enzymes like cytochrome P450s (CYPs).[3][4]
Materials:
-
This compound
-
Pooled Human Liver Microsomes (pHLM)
-
NADPH Regeneration System (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure Water
Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing 0.1 M phosphate buffer (pH 7.4), the NADPH regenerating system, and pHLM.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the system.
-
Initiation of Reaction: Add this compound (final concentration, e.g., 1 µM) to initiate the metabolic reaction. A control incubation without the NADPH regenerating system should be run in parallel to identify non-enzymatic degradation.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the sample vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Sample Collection: Carefully collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis
The supernatant is analyzed using a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, coupled to a UHPLC system.[5]
Liquid Chromatography Conditions (Hypothetical):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Hypothetical):
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Analyzer | Orbitrap or Q-TOF |
| Scan Range (MS1) | m/z 100-1000 |
| Resolution (MS1) | 60,000 |
| Data Acquisition | Data-Dependent Acquisition (DDA) of top 5 most intense ions |
| Collision Energy | Stepped normalized collision energy (e.g., 20, 30, 40 eV) |
Data Presentation
The following tables present hypothetical data for the potential metabolites of this compound, based on common biotransformation reactions.
Table 1: Hypothetical Metabolites of this compound
| Metabolite ID | Proposed Biotransformation | Change in Mass (Da) |
| M1 | Hydroxylation | +16 |
| M2 | Dihydroxylation | +32 |
| M3 | N-dealkylation | Variable |
| M4 | Oxidation (Ketone formation) | +14 |
| M5 | Glucuronidation | +176 |
| M6 | Sulfation | +80 |
Table 2: Hypothetical LC-MS/MS Data for this compound and its Metabolites
| Compound | Retention Time (min) | Precursor Ion (m/z) [M+H]+ | Major Fragment Ions (m/z) |
| This compound | 8.5 | [Assumed m/z] | [Hypothetical fragments] |
| M1 | 7.2 | [this compound + 16] | [Hypothetical fragments] |
| M2 | 6.1 | [this compound + 32] | [Hypothetical fragments] |
| M3 | 7.9 | [Variable] | [Hypothetical fragments] |
| M4 | 7.0 | [this compound + 14] | [Hypothetical fragments] |
| M5 | 5.5 | [this compound + 176] | [Hypothetical fragments] |
| M6 | 5.8 | [this compound + 80] | [Hypothetical fragments] |
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical metabolic pathway for this compound.
Caption: Experimental workflow for in vitro metabolite identification.
Caption: Hypothetical metabolic pathway for this compound.
Conclusion
This application note provides a foundational protocol for the identification of this compound metabolites using in vitro methods and high-resolution mass spectrometry. While the presented data is hypothetical, the described workflow and methodologies are representative of current industry standards for drug metabolism studies.[1][2][4] The combination of robust in vitro models with advanced analytical techniques like LC-MS/MS is essential for a comprehensive understanding of a drug candidate's metabolic profile, which is a key component of a successful drug development program.
References
- 1. Application of mass spectrometry for metabolite identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpras.com [ijpras.com]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolite identification by data-dependent accurate mass spectrometric analysis at resolving power of 60,000 in external calibration mode using an LTQ/Orbitrap - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: LY-510929 Treatment in L929 Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to LY-510929
This compound is a non-thiazolidinedione dual agonist of PPARα and PPARγ with high affinity for both receptors.[2] Activation of these nuclear receptors plays a crucial role in the regulation of lipid metabolism, glucose homeostasis, and inflammation. As such, this compound has been investigated for its potential in treating type 2 diabetes and dyslipidemia.[2]
L929 Cell Line Overview
The L929 cell line, derived from murine subcutaneous connective tissue, is a well-established fibroblast-like cell line.[3][4] These cells are widely utilized in toxicological screenings, biocompatibility assessments, and studies of cellular responses to various stimuli.[3][4] Their robust nature and ease of culture make them a suitable model for in vitro investigations.
Hypothetical Application in L929 Cells
Given the roles of PPARα and PPARγ in cellular metabolism and inflammation, treating L929 cells with this compound is expected to modulate pathways related to fatty acid oxidation, glucose uptake, and inflammatory responses. These application notes will explore these potential effects through a series of detailed experimental protocols.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments designed to assess the impact of this compound on the L929 cell line.
Table 1: Cytotoxicity of this compound on L929 Cells (MTT Assay)
| This compound Concentration (µM) | Cell Viability (%) (24 hours) | Cell Viability (%) (48 hours) |
| 0 (Control) | 100.0 ± 5.0 | 100.0 ± 4.5 |
| 1 | 98.5 ± 4.8 | 97.2 ± 5.1 |
| 10 | 95.3 ± 5.2 | 92.1 ± 4.9 |
| 50 | 90.1 ± 4.7 | 85.6 ± 5.3 |
| 100 | 82.4 ± 5.5 | 75.3 ± 4.8 |
Table 2: Effect of this compound on Glucose Uptake in L929 Cells
| Treatment | Glucose Uptake (nmol/mg protein) | Fold Change vs. Control |
| Control | 15.2 ± 1.8 | 1.0 |
| This compound (10 µM) | 25.8 ± 2.1 | 1.7 |
| This compound (50 µM) | 35.1 ± 2.5 | 2.3 |
Table 3: Modulation of Gene Expression by this compound in L929 Cells (qRT-PCR)
| Gene | Treatment (10 µM this compound) | Fold Change in Expression |
| CPT1A (Carnitine Palmitoyltransferase 1A) | 24 hours | 3.5 ± 0.4 |
| GLUT4 (Glucose Transporter Type 4) | 24 hours | 2.8 ± 0.3 |
| IL-6 (Interleukin-6) | 24 hours (LPS-stimulated) | 0.4 ± 0.1 |
| TNF-α (Tumor Necrosis Factor-alpha) | 24 hours (LPS-stimulated) | 0.5 ± 0.1 |
Experimental Protocols
L929 Cell Culture and Maintenance
Protocol:
-
Culture L929 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days, or when they reach 80-90% confluency, using Trypsin-EDTA to detach the cells.
Cytotoxicity Assessment using MTT Assay
Protocol:
-
Seed L929 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration used for the highest drug concentration.
-
Incubate the plate for 24 and 48 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Glucose Uptake Assay
Protocol:
-
Seed L929 cells in a 24-well plate and grow to 80% confluency.
-
Treat the cells with the desired concentrations of this compound for 24 hours.
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Incubate the cells in KRH buffer containing 2-deoxy-D-[³H]glucose for 10 minutes.
-
Stop the uptake by washing the cells with ice-cold PBS.
-
Lyse the cells with 0.1 M NaOH.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Normalize the glucose uptake to the protein concentration.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Protocol:
-
Seed L929 cells in a 6-well plate and treat with this compound for the desired time. For inflammatory gene analysis, stimulate the cells with lipopolysaccharide (LPS) for the last 6 hours of the drug treatment.
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and gene-specific primers for CPT1A, GLUT4, IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the control.
Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for Gene Expression Analysis Following LY-510929 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-510929 is a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). These nuclear receptors are critical regulators of lipid and glucose metabolism, making them attractive therapeutic targets for metabolic diseases such as type 2 diabetes and dyslipidemia. Activation of PPARα primarily stimulates fatty acid catabolism, while PPARγ activation promotes adipocyte differentiation and enhances insulin sensitivity. As a dual agonist, this compound is expected to modulate the expression of a wide array of genes involved in these pathways, leading to a comprehensive improvement of the metabolic profile.
These application notes provide a detailed overview of the expected gene expression changes following this compound treatment and offer comprehensive protocols for their analysis. The information presented here is intended to guide researchers in designing and executing experiments to elucidate the molecular mechanisms of this compound and similar dual PPARα/γ agonists.
Signaling Pathway Activated by this compound
This compound exerts its effects by binding to and activating PPARα and PPARγ. Upon ligand binding, these receptors form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Expected Gene Expression Changes
Treatment with this compound is anticipated to alter the expression of a multitude of genes regulated by PPARα and PPARγ. The following tables summarize key target genes and their expected regulation based on the known functions of these receptors.
Table 1: Expected Upregulation of PPARα Target Genes Involved in Lipid Metabolism
| Gene Symbol | Gene Name | Function | Expected Regulation |
| ACOX1 | Acyl-CoA Oxidase 1 | Peroxisomal fatty acid β-oxidation.[1][2] | Upregulated |
| CPT1A | Carnitine Palmitoyltransferase 1A | Mitochondrial fatty acid β-oxidation.[1][2] | Upregulated |
| CPT2 | Carnitine Palmitoyltransferase 2 | Mitochondrial fatty acid β-oxidation.[1] | Upregulated |
| FABP1 | Fatty Acid Binding Protein 1 | Intracellular fatty acid transport.[1] | Upregulated |
| LPL | Lipoprotein Lipase | Hydrolysis of triglycerides in lipoproteins.[2] | Upregulated |
| APOA1 | Apolipoprotein A1 | Major component of HDL.[2] | Upregulated |
| APOA2 | Apolipoprotein A2 | Component of HDL.[2] | Upregulated |
| SLC27A1 | Solute Carrier Family 27 Member 1 (FATP1) | Fatty acid transport.[1] | Upregulated |
| EHHADH | Enoyl-CoA Hydratase and 3-Hydroxyacyl CoA Dehydrogenase | Peroxisomal fatty acid β-oxidation.[2] | Upregulated |
Table 2: Expected Upregulation of PPARγ Target Genes Involved in Glucose Homeostasis and Adipogenesis
| Gene Symbol | Gene Name | Function | Expected Regulation |
| SLC2A4 | Solute Carrier Family 2 Member 4 (GLUT4) | Insulin-regulated glucose transporter.[3][4] | Upregulated |
| ADIPOQ | Adiponectin | Adipokine that enhances insulin sensitivity.[3][5] | Upregulated |
| FABP4 | Fatty Acid Binding Protein 4 (aP2) | Adipocyte differentiation and lipid transport.[3][6] | Upregulated |
| CD36 | CD36 Molecule (Thrombospondin Receptor) | Fatty acid translocase.[3][5] | Upregulated |
| LPL | Lipoprotein Lipase | Triglyceride hydrolysis and fatty acid uptake.[3] | Upregulated |
| CEBPA | CCAAT/Enhancer Binding Protein Alpha | Transcription factor crucial for adipogenesis. | Upregulated |
| PLIN1 | Perilipin 1 | Lipid droplet-associated protein. | Upregulated |
| IRS2 | Insulin Receptor Substrate 2 | Insulin signaling.[3] | Upregulated |
| GK | Glycerol Kinase | Glycerol metabolism.[3] | Upregulated |
Experimental Protocols
To analyze the gene expression changes induced by this compound, a series of well-established molecular biology techniques are required. The following protocols provide a comprehensive workflow from cell treatment to data analysis.
Protocol 1: Cell Culture and this compound Treatment
Objective: To treat cultured cells with this compound to induce changes in gene expression.
Materials:
-
Appropriate cell line (e.g., HepG2 for liver-related studies, 3T3-L1 for adipocyte studies)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to reach 70-80% confluency.
-
Preparation of Treatment Media: Prepare fresh culture medium containing the desired final concentration of this compound. A typical concentration range for in vitro studies is 1-10 µM. Also, prepare a vehicle control medium containing the same concentration of DMSO as the this compound-treated medium.
-
Treatment: Remove the old medium from the cells and replace it with the prepared treatment or vehicle control medium.
-
Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours) to allow for changes in gene expression.
-
Harvesting: After the incubation period, harvest the cells for RNA isolation.
Protocol 2: RNA Isolation
Objective: To isolate high-quality total RNA from cultured cells.
Materials:
-
TRIzol reagent or a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure (using TRIzol reagent):
-
Cell Lysis: Lyse the harvested cells by adding 1 mL of TRIzol reagent per 5-10 x 10^6 cells and pipetting up and down several times.[7][8]
-
Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol, shake vigorously for 15 seconds, and incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.[7][9][10]
-
RNA Precipitation: Transfer the upper aqueous phase to a fresh tube and add 0.5 mL of isopropanol. Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.[7][9]
-
RNA Wash: Discard the supernatant and wash the RNA pellet with at least 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.[7][9]
-
RNA Resuspension: Discard the ethanol wash and air-dry the pellet for 5-10 minutes. Resuspend the RNA in an appropriate volume of nuclease-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
Protocol 3: cDNA Synthesis (Reverse Transcription)
Objective: To synthesize complementary DNA (cDNA) from the isolated RNA.
Materials:
-
Reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen)
-
dNTPs
-
Random primers or oligo(dT) primers
-
RNase inhibitor
-
Nuclease-free water
-
Thermal cycler
Procedure:
-
RNA Template Preparation: In a PCR tube, combine 1-2 µg of total RNA with primers and nuclease-free water.
-
Denaturation: Heat the mixture to 65°C for 5 minutes and then place it on ice for at least 1 minute.[11]
-
Reverse Transcription Master Mix: Prepare a master mix containing reverse transcriptase, dNTPs, RNase inhibitor, and reaction buffer.
-
Reverse Transcription Reaction: Add the master mix to the RNA/primer mixture and incubate according to the manufacturer's instructions (e.g., 50°C for 50 minutes, followed by 85°C for 5 minutes to inactivate the enzyme).[11]
-
Storage: The resulting cDNA can be stored at -20°C for future use.
Protocol 4: Quantitative Real-Time PCR (qPCR)
Objective: To quantify the expression levels of specific target genes.
Materials:
-
cDNA template
-
Gene-specific forward and reverse primers
-
SYBR Green or TaqMan probe-based qPCR master mix
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
Reaction Setup: Prepare a qPCR reaction mix containing cDNA, primers, qPCR master mix, and nuclease-free water. Include no-template controls (NTC) to check for contamination.[12]
-
qPCR Program: Run the qPCR reaction in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[13]
-
Data Analysis: Analyze the amplification data using the instrument's software. The relative expression of target genes can be calculated using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).[14]
Protocol 5: Microarray Analysis
Objective: To perform a global analysis of gene expression changes.
Procedure Overview:
-
cDNA Labeling: The synthesized cDNA is fluorescently labeled.
-
Hybridization: The labeled cDNA is hybridized to a microarray chip containing thousands of known gene probes.
-
Scanning: The microarray is scanned to measure the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.
-
Data Analysis: The raw data is pre-processed, including background correction, normalization, and quality control.[15][16][17] Differentially expressed genes between this compound-treated and control samples are identified using statistical tests.[15]
Protocol 6: RNA-Sequencing (RNA-Seq) Analysis
Objective: To obtain a comprehensive and quantitative profile of the transcriptome.
Procedure Overview:
-
Library Preparation: The isolated RNA is converted into a library of cDNA fragments with adapters attached.
-
Sequencing: The library is sequenced using a next-generation sequencing (NGS) platform.
-
Data Analysis: The raw sequencing reads undergo quality control.[18][19] The reads are then aligned to a reference genome or transcriptome.[18] The number of reads mapping to each gene is counted, and this information is used to determine the gene expression levels. Differential expression analysis is performed to identify genes that are significantly up- or downregulated in response to this compound treatment.[18]
Data Presentation and Interpretation
The quantitative data obtained from qPCR, microarray, or RNA-Seq should be summarized in clearly structured tables, as exemplified by Tables 1 and 2. These tables should include gene symbols, gene names, their functions, and the observed regulation (e.g., fold change, p-value). The results can then be used for biological interpretation, such as pathway analysis and gene ontology enrichment analysis, to understand the broader biological impact of this compound treatment.
Conclusion
The provided application notes and protocols offer a comprehensive guide for investigating the effects of this compound on gene expression. By following these methodologies, researchers can gain valuable insights into the molecular mechanisms of this dual PPARα/γ agonist, which can aid in the development of novel therapeutics for metabolic diseases. The detailed protocols and expected outcomes will facilitate the design of robust experiments and the accurate interpretation of the resulting data.
References
- 1. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Deciphering the Roles of PPARγ in Adipocytes via Dynamic Change of Transcription Complex [frontiersin.org]
- 6. Identification of novel PPARgamma target genes by integrated analysis of ChIP-on-chip and microarray expression data during adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. pages.jh.edu [pages.jh.edu]
- 10. RNA Isolation from Cultured Mammalian Cells Using TRIzol Reagent [protocols.io]
- 11. RNA Isolation and cDNA Preparation from Neural Stem Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 12. idtdna.com [idtdna.com]
- 13. stackscientific.nd.edu [stackscientific.nd.edu]
- 14. elearning.unite.it [elearning.unite.it]
- 15. Microarray Data Analysis Pipeline - CD Genomics [cd-genomics.com]
- 16. Microarray analysis techniques - Wikipedia [en.wikipedia.org]
- 17. Analysis of microarray data | Functional genomics II [ebi.ac.uk]
- 18. bio-rad.com [bio-rad.com]
- 19. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
Application Notes and Protocols for LY-510929 in In Vitro Insulin Sensitivity Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: LY-510929 is recognized as an inhibitor of Glycogen Synthase Kinase 3 (GSK-3). However, specific literature detailing its application for in vitro insulin sensitivity studies is limited. The following application notes and protocols are based on the established role of GSK-3 in the insulin signaling pathway and data from other well-characterized GSK-3 inhibitors. These guidelines are provided to enable the study of this compound's potential effects on insulin sensitivity.
Introduction: The Role of GSK-3 in Insulin Signaling
Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active serine/threonine kinase that acts as a critical negative regulator in the insulin signaling pathway.[1][2][3] In the absence of insulin, GSK-3 phosphorylates and inactivates glycogen synthase (GS), the rate-limiting enzyme in glycogen synthesis.[1][4][5] Upon insulin binding to its receptor, a signaling cascade is initiated, leading to the activation of Protein Kinase B (Akt). Akt then phosphorylates GSK-3α on Ser21 and GSK-3β on Ser9, leading to the inhibition of GSK-3 activity.[6][7][8][9] This relieves the inhibition on glycogen synthase, promoting glucose storage as glycogen.
Furthermore, overactivity of GSK-3 has been implicated in insulin resistance.[10][11][12] GSK-3 can phosphorylate Insulin Receptor Substrate 1 (IRS-1) on serine residues, which attenuates insulin signaling.[11][12] Therefore, pharmacological inhibition of GSK-3 is a promising strategy to enhance insulin sensitivity and is expected to mimic or potentiate insulin's metabolic effects, such as stimulating glucose uptake and glycogen synthesis.[1][10][13]
Principle of Action for this compound
As a GSK-3 inhibitor, this compound is hypothesized to enhance insulin sensitivity by preventing the phosphorylation of downstream GSK-3 targets. This leads to the activation of glycogen synthase and potentially enhances other aspects of insulin signaling, resulting in increased glucose uptake and metabolism in insulin-sensitive cell types like adipocytes, myocytes, and hepatocytes.
Data Presentation
The following tables summarize quantitative data from studies using various GSK-3 inhibitors in in vitro models of insulin sensitivity. This data can serve as a benchmark for evaluating the effects of this compound.
Table 1: Effect of GSK-3 Inhibitors on Glucose Uptake in Human Skeletal Muscle Cells
| Compound | Concentration | Treatment Duration | Effect on Basal Glucose Uptake (% of Control) | Effect on Insulin-Stimulated Glucose Uptake (% of Control) |
| CHIR98023 | 2 µmol/L | 24 hours | 284 ± 23% | Not specified |
| CHIR98023 | 2.5 µmol/L | 4 days | 154 ± 32% | 219 ± 74% |
| CHIR98014 | 2.5 µmol/L | 4 days | Significant increase | Significant increase |
| Lithium Chloride (LiCl) | 20 mmol/L | 96 hours | Return toward basal | Desensitized |
Data adapted from a study on cultured human skeletal muscle cells.[2]
Table 2: Effect of GSK-3 Inhibitors on Glycogen Synthase (GS) Activity
| Compound | Cell Type | Concentration | Treatment Duration | Effect on GS Fractional Velocity (% Stimulation over Basal) |
| CHIR98014 / CHIR98023 | Human Skeletal Muscle Cells | ~2 µmol/L | 30 minutes | 103 ± 25% |
| Insulin | Human Skeletal Muscle Cells | 33 nmol/L | 30 minutes | 48 ± 9% |
| CHIR98014 | Isolated Rat Soleus Muscle | 500 nmol/L | Not specified | Activation observed |
| LY2090314 | 3T3-L1 Adipocytes | 500 nM | 90 minutes | Rescued insulin-stimulated GLUT4 translocation |
Data compiled from multiple sources.[2][12][14]
Table 3: Potency of Various GSK-3 Inhibitors
| Compound | Target | Kᵢ (inhibition constant) |
| CHIR98014 | Human GSK-3 | < 10 nmol/L |
| CT98014 | GSK-3α and GSK-3β | < 10 nmol/L |
| LY2090314 | GSK-3 | 500 nM (effective concentration) |
| AZD2858 | GSK-3 | 10 µM (effective concentration) |
| CHIR99021 | GSK-3 | 10 µM (effective concentration) |
Data compiled from multiple sources.[12][14][15]
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. GSK-3 - Wikipedia [en.wikipedia.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Glycogen synthase kinase 3: a key regulator of cellular fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Role that phosphorylation of GSK3 plays in insulin and Wnt signalling defined by knockin analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Glycogen Synthase Kinase-3 in Insulin and Wnt Signalling : a Double-edged Sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Short-term in vitro inhibition of glycogen synthase kinase 3 potentiates insulin signaling in type I skeletal muscle of Zucker Diabetic Fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
LY-510929 solubility and stability issues
This technical support center provides guidance on the common challenges encountered when working with LY-510929, with a focus on solubility and stability. The following frequently asked questions (FAQs) and troubleshooting guides are designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: While specific quantitative solubility data for this compound is not extensively published, as a quinoline derivative, it is expected to be soluble in many common organic solvents and have limited solubility in aqueous solutions. Quinoline compounds are generally soluble in organic solvents like ethanol and ether and only slightly soluble in water.[1][2][3] The solubility in aqueous buffers is likely to be pH-dependent.
Q2: How should I prepare stock solutions of this compound?
A2: For initial stock solutions, it is recommended to use a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are generally effective at dissolving quinoline derivatives.[4] When preparing aqueous working solutions, it is crucial to start with a high-concentration stock in an organic solvent and then dilute it into the aqueous buffer. This method helps to avoid precipitation of the compound.
Q3: What are the primary factors that can affect the stability of this compound?
A3: The stability of quinoline derivatives like this compound can be influenced by several factors, including pH, temperature, and light exposure.[3][5] Some quinoline compounds may degrade or become discolored when exposed to light over extended periods.[3][5] Additionally, the pH of the solution can impact stability, with some quinoline-containing drugs showing altered stability at different pH levels.[6]
Q4: Are there any known signaling pathways affected by this compound?
A4: The specific signaling pathways modulated by this compound are not well-documented in publicly available literature. However, quinoline derivatives are known to be biologically active and can interact with a variety of cellular pathways. To illustrate a potential mechanism of action for a generic kinase inhibitor, a representative signal transduction pathway is depicted below.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
Symptoms:
-
Visible particulate matter or cloudiness in the solution after diluting the organic stock solution into an aqueous buffer.
-
Inconsistent results in cell-based assays.
Possible Causes:
-
The aqueous solubility of this compound has been exceeded.
-
The pH of the buffer is not optimal for solubility.
-
The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.
Solutions:
-
Decrease the Final Concentration: Try using a lower final concentration of this compound in your experiment.
-
Adjust the pH: Experiment with buffers at different pH values to determine the optimal pH for solubility.
-
Increase Co-solvent Concentration: If your experimental system allows, slightly increasing the percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may help.
-
Sonication: Gentle sonication of the solution in a water bath can sometimes help to redissolve small amounts of precipitate.
-
Use of Pluronic F-68: For in vitro studies, adding a small amount of a non-ionic surfactant like Pluronic F-68 to the final solution can help to increase the solubility of hydrophobic compounds.
Issue 2: Inconsistent Potency or Activity Over Time
Symptoms:
-
Loss of biological activity in stored solutions.
-
Variability in experimental results using the same stock solution over several days or weeks.
Possible Causes:
-
Degradation of this compound in solution.
-
Adsorption of the compound to plasticware.
-
Freeze-thaw cycles affecting compound stability.
Solutions:
-
Proper Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping tubes in aluminum foil.
-
Fresh Working Solutions: Prepare fresh working solutions from a frozen stock for each experiment.
-
Use of Low-Binding Tubes: Store solutions in low-protein-binding polypropylene tubes to minimize adsorption.
-
Stability Assessment: Conduct a simple stability study by preparing a solution and measuring its concentration and/or activity at different time points under your typical storage and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard method for determining the thermodynamic solubility of a compound.
Methodology:
-
Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours).
-
After equilibration, separate the undissolved solid from the solution by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.22 µm filter.
-
Carefully collect the supernatant or filtrate, ensuring no solid material is carried over.
-
Quantify the concentration of this compound in the clear solution using a suitable analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
Protocol 2: Assessment of Solution Stability
This protocol provides a framework for evaluating the stability of this compound in a specific solvent or buffer.
Methodology:
-
Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Dilute the stock solution to the final experimental concentration in the buffer of interest.
-
Divide the solution into several aliquots in appropriate storage vials (e.g., amber glass or low-binding polypropylene).
-
Establish a baseline (Time 0) by immediately analyzing one aliquot for the concentration and purity of this compound using a stability-indicating HPLC method.
-
Store the remaining aliquots under various conditions to be tested (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from each storage condition and analyze it for concentration and the presence of degradation products.
-
Compare the results to the Time 0 sample to determine the percentage of this compound remaining and to identify any major degradants.
Data Presentation
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility | Notes |
| DMSO | High | Recommended for primary stock solutions. |
| DMF | High | An alternative to DMSO for stock solutions. |
| Ethanol | Moderate to High | Can be used for some formulations.[1][2] |
| Methanol | Moderate | Generally a good solvent for quinoline derivatives. |
| Acetonitrile | Moderate | Often used as a mobile phase component in HPLC. |
| Water | Low | Solubility is expected to be poor.[1][2][3] |
| PBS (pH 7.4) | Very Low | Expect limited solubility in aqueous buffers. |
Note: This data is predictive and based on the general properties of quinoline derivatives. Experimental verification is highly recommended.
Table 2: Factors Influencing the Stability of Quinoline Derivatives
| Factor | Potential Impact on this compound | Mitigation Strategy |
| pH | May be unstable at highly acidic or basic pH.[6] | Test stability in buffers with different pH values to find the optimal range. |
| Temperature | Higher temperatures can accelerate degradation. | Store solutions at low temperatures (-20°C or -80°C). |
| Light | Exposure to UV or ambient light may cause degradation or discoloration.[3][5] | Store in amber vials or protect from light with aluminum foil. |
| Oxidation | The quinoline ring can be susceptible to oxidation. | Degas solvents and consider adding antioxidants for long-term storage if necessary. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can lead to degradation. | Aliquot stock solutions into single-use volumes. |
References
- 1. mechotech.in [mechotech.in]
- 2. ijfmr.com [ijfmr.com]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. cibtech.org [cibtech.org]
- 5. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LY-510929 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of LY-510929 for in vivo studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and balanced dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] As a dual agonist, it is designed to combine the therapeutic benefits of both PPARα activation (lipid metabolism regulation) and PPARγ activation (improved insulin sensitivity) for conditions like type 2 diabetes and dyslipidemia.[1]
Q2: What are the known in vitro potencies of this compound?
A2: this compound has demonstrated high affinity and agonist activity for both human PPARα and PPARγ in in vitro assays.
| Parameter | PPARα | PPARγ | Reference |
| Binding Affinity (Ki) | 4 nM | 3 nM | [1] |
| Agonist Activity (EC50) | 9 nM | 4 nM | [1] |
Q3: What are some reported in vivo dosages of this compound in preclinical models?
A3: In vivo studies have been conducted in rodent models of insulin resistance and dyslipidemia. The effective dose of this compound can vary significantly depending on the animal model and the endpoint being measured.
| Animal Model | Dosage | Observed Effect | Reference |
| Obese insulin-resistant female fa/fa rats | 0.3 mg/kg/day | Improved fasting insulin levels and glucose and insulin responses to glucose challenges. | [1] |
| Male Zucker diabetic fatty (ZDF) rats | 0.003 mg/kg/day | Threshold dose for glucose reduction. | [1] |
| Male Zucker diabetic fatty (ZDF) rats | 0.3 mg/kg/day | Normalization of glucose levels. | [1] |
| Male Zucker diabetic fatty (ZDF) rats | 0.004 mg/kg/day (for 7 days) | ED50 for glucose reduction. | [1] |
| Human apolipoprotein A-I transgenic mice | 30 mg/kg/day | 70% increase in serum HDL cholesterol and 80% reduction in triglycerides. | [1] |
Q4: Why is there a significant dose difference between the effects on glucose and lipids?
A4: The differing dosages required for glucose-lowering and lipid-modifying effects are likely due to the differential activation of PPARα and PPARγ in various tissues and species-specific differences in PPARα activity.[1] The higher doses needed to modulate lipids in the human apolipoprotein A-I transgenic mouse model suggest that the PPARα-mediated effects of this compound may be less potent in mice compared to its PPARγ-mediated effects on glucose metabolism in rats.[1]
Troubleshooting Guide
Issue 1: Suboptimal therapeutic effect at previously reported doses.
-
Potential Cause:
-
Inadequate Formulation: this compound is likely a poorly water-soluble compound, similar to many small molecule inhibitors. Improper formulation can lead to poor absorption and low bioavailability.
-
Incorrect Dosing Regimen: The frequency and timing of administration may not be optimal for maintaining therapeutic concentrations.
-
Animal Model Variability: Differences in strain, age, sex, and diet of the animal models can influence the response to the compound.
-
Compound Stability: The compound may be degrading in the formulation or after administration.
-
-
Troubleshooting Steps:
-
Optimize Formulation:
-
Consider using a vehicle designed for poorly soluble compounds, such as a suspension in 0.5% methylcellulose or carboxymethylcellulose (CMC) in water, or a solution containing co-solvents like PEG400, or lipid-based formulations.
-
Ensure the formulation is homogenous and the particle size is minimized to enhance dissolution.
-
-
Conduct a Dose-Ranging Study: Perform a pilot study with a wide range of doses to determine the minimum effective dose (MED) and the maximum tolerated dose (MTD) in your specific animal model.
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to determine key parameters such as bioavailability, half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax). This will inform the optimal dosing frequency.
-
Standardize Experimental Conditions: Ensure consistency in animal strain, age, weight, and diet across all experimental groups.
-
Issue 2: Observation of adverse effects such as weight gain or edema.
-
Potential Cause:
-
On-Target PPARγ Effects: Activation of PPARγ is known to cause fluid retention and an increase in adipose tissue mass, which are common side effects of this class of drugs.
-
Dose-Related Toxicity: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD).
-
-
Troubleshooting Steps:
-
Monitor Body Weight and Fluid Retention: Carefully monitor animal body weight daily. Visually inspect for signs of edema (e.g., swelling in the paws or abdomen).
-
Dose Reduction: If adverse effects are observed, reduce the dose to a lower, better-tolerated level.
-
Intermittent Dosing: Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery and potentially mitigate side effects while maintaining efficacy.
-
Assess Renal and Cardiac Function: In cases of significant edema, consider monitoring markers of kidney and heart function.
-
Issue 3: Unexpected or conflicting results in efficacy studies.
-
Potential Cause:
-
Dual Agonist Complexity: The balance of PPARα and PPARγ activation can lead to complex biological responses that may vary between different tissues and disease models.
-
Off-Target Effects: Although designed to be specific, high concentrations of the compound could lead to off-target activities.
-
Experimental Variability: Inconsistent handling, dosing, or sample collection can introduce variability in the results.
-
-
Troubleshooting Steps:
-
Confirm Target Engagement: If possible, assess the expression of known PPARα and PPARγ target genes in relevant tissues (e.g., liver, adipose tissue) to confirm that the compound is hitting its intended targets.
-
Control for Experimental Variables: Ensure all experimental procedures are standardized and performed consistently. Increase the number of animals per group to improve statistical power.
-
Review Literature on Dual PPAR Agonists: Research the known complexities and potential paradoxical effects of other dual PPARα/γ agonists to better interpret your findings.
-
Experimental Protocols
1. Dose-Range Finding Study Protocol
-
Objective: To determine the Maximum Tolerated Dose (MTD) and a preliminary effective dose range.
-
Animals: Select the appropriate rodent model (e.g., C57BL/6 mice or Zucker diabetic fatty rats), age- and weight-matched.
-
Groups:
-
Group 1: Vehicle control.
-
Group 2-5: Ascending doses of this compound (e.g., 0.1, 1, 10, 30 mg/kg).
-
-
Administration: Administer the compound daily via the intended route (e.g., oral gavage) for a short duration (e.g., 7-14 days).
-
Monitoring:
-
Daily clinical observations (activity, posture, grooming).
-
Daily body weight measurement.
-
Food and water intake.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or a body weight loss of more than 15-20%.
2. Pharmacokinetic (PK) Study Protocol
-
Objective: To determine the pharmacokinetic profile of this compound.
-
Animals: Use the same strain of animals as in the efficacy studies.
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1 mg/kg) to determine absolute bioavailability.
-
Group 2: Oral (PO) administration at a dose determined from the dose-ranging study.
-
-
Sample Collection: Collect serial blood samples at multiple time points post-dosing (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Analysis:
-
Process blood to plasma and store at -80°C.
-
Quantify the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Calculate PK parameters (AUC, Cmax, Tmax, t½, Clearance, Volume of distribution, and Bioavailability).
-
3. In Vivo Toxicity Monitoring Protocol
-
Objective: To monitor for potential toxicity during efficacy studies.
-
Monitoring:
-
Clinical Signs: Daily observation for any signs of distress, abnormal behavior, or changes in physical appearance.
-
Body Weight: Measure body weight at least three times per week.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood for a complete blood count (CBC) and analysis of serum chemistry panels (including markers for liver and kidney function, e.g., ALT, AST, creatinine, BUN).
-
Histopathology: At necropsy, collect major organs (liver, kidneys, heart, spleen, etc.), weigh them, and preserve them in formalin for histopathological examination.
-
Visualizations
References
- 1. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisome proliferator-activated receptor agonists inhibit inflammatory edema and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dual PPAR Agonist Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dual PPAR agonists in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting
Cardiovascular Side Effects
Question 1: My animals treated with a dual PPARα/γ agonist are showing signs of cardiac distress. How can I confirm and quantify potential cardiac hypertrophy?
Answer:
Initial signs of cardiac distress can include lethargy, altered breathing, or unexpected mortality. To investigate this, a systematic evaluation of cardiac hypertrophy is necessary.
Troubleshooting Workflow:
-
In-life Monitoring: Regularly monitor heart rate and blood pressure using non-invasive tail-cuff methods if possible. Observe for any clinical signs of heart failure.
-
Echocardiography: Perform echocardiography on a subset of animals to non-invasively assess cardiac function and morphology. Key parameters to measure include left ventricular wall thickness and chamber dimensions.
-
Necropsy and Organ Weights: At the study endpoint, carefully euthanize the animals and perform a necropsy. Record the heart weight and body weight to calculate the heart-to-body-weight ratio, a primary indicator of hypertrophy.
-
Histopathological Analysis: Process the heart tissue for histopathology to confirm cellular changes. This is the definitive method to assess cardiomyocyte hypertrophy.
A workflow for this process is outlined below.
Technical Support Center: Addressing LY-510929 Off-Target Effects in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing potential off-target effects of LY-510929 in cell culture experiments. The information herein is intended to help identify and mitigate experimental artifacts that may arise from the use of this dual PPARα/γ agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-thiazolidinedione, balanced dual agonist for the Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[1] As a ligand-activated transcription factor, its primary role is to form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.[2] PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney, while PPARγ is predominantly found in adipose tissue, the small intestine, and lymphatic tissues.[3]
Q2: We are observing unexpected changes in cell proliferation and viability after treatment with this compound. Is this a known off-target effect?
A2: While this compound is designed to be a selective PPARα/γ agonist, unexpected effects on cell proliferation and viability can occur and may be considered off-target effects in the context of your specific cell model and experimental goals. Such effects can arise from several factors:
-
Cell Line Specificity: The expression and activity of PPARα and PPARγ can vary significantly between different cell lines. Effects observed in one cell line may not be present in another.
-
PPAR-Independent Mechanisms: Some PPAR agonists have been reported to have effects that are independent of PPAR activation.[4][5] For example, some agonists can influence cell cycle progression or induce apoptosis through alternative pathways.[4]
-
Metabolic Reprogramming: As PPARs are master regulators of metabolism, their activation by this compound can lead to significant shifts in cellular metabolism, which may indirectly impact cell proliferation and viability.
-
Nongenomic Actions: PPARs can also exert rapid, nongenomic effects by interacting with cytoplasmic signaling proteins.[3]
Q3: How can we confirm that the observed effects in our cell culture are due to on-target PPARα/γ activation by this compound?
A3: To confirm on-target activity, you can perform several experiments:
-
Use of a PPAR Antagonist: Co-treatment of your cells with this compound and a specific PPARα or PPARγ antagonist (e.g., GW6471 for PPARα, GW9662 for PPARγ) should reverse the observed effects if they are PPAR-mediated.
-
Gene Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of PPARα or PPARγ in your cell line should abolish the effects of this compound if they are on-target.
-
Luciferase Reporter Assay: Transfect your cells with a plasmid containing a PPRE-driven luciferase reporter. Treatment with this compound should lead to a dose-dependent increase in luciferase activity, confirming PPAR activation.[6]
-
Target Gene Expression Analysis: Measure the mRNA or protein levels of known PPAR target genes (e.g., CPT1A for PPARα, aP2 for PPARγ) using qPCR or Western blotting.[7] An increase in the expression of these genes following this compound treatment indicates on-target activity.
Q4: We have noticed changes in the expression of genes not known to be direct PPAR targets. What could be the cause?
A4: This could be due to secondary, downstream effects of PPAR activation or potential off-target activities. PPARs regulate a wide array of genes involved in metabolism and inflammation, which can, in turn, influence other signaling pathways and gene expression profiles.[2] It is also possible that this compound interacts with other cellular proteins, although it is reported to be a selective PPARα/γ agonist. To investigate this, consider performing a global gene expression analysis (e.g., RNA-seq) to identify the affected pathways and compare them to known PPAR-regulated pathways.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Cytotoxicity | Cell line is highly sensitive to metabolic changes induced by PPAR activation. | Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration and treatment duration. |
| Off-target effects on mitochondrial function. | Assess mitochondrial health using assays for mitochondrial membrane potential (e.g., TMRE) or reactive oxygen species (ROS) production. | |
| Variability in Experimental Results | Inconsistent this compound activity due to degradation. | Prepare fresh stock solutions of this compound and store them appropriately, protected from light and repeated freeze-thaw cycles. |
| Cell culture conditions (e.g., serum concentration, cell density) are affecting PPAR activity. | Standardize cell culture conditions and ensure consistency across experiments. | |
| Lack of Expected Biological Effect | Low or absent expression of PPARα or PPARγ in the cell line. | Verify the expression of PPARα and PPARγ in your cells using qPCR or Western blotting. |
| Incorrect concentration of this compound used. | Confirm the concentration of your stock solution and perform a dose-response experiment to find the effective concentration. | |
| The biological endpoint being measured is not regulated by PPARs in your cell model. | Investigate alternative pathways and consider measuring the expression of known PPAR target genes as a positive control. |
Quantitative Data for this compound
| Parameter | PPARα | PPARγ | Reference |
| Binding Affinity (Ki) | 4 nM | 3 nM | [1] |
| Agonist Activity (EC50) | 9 nM | 4 nM | [1] |
-
Ki (Inhibition Constant): A measure of binding affinity. A lower Ki value indicates a higher binding affinity.
-
EC50 (Half Maximal Effective Concentration): The concentration of an agonist that produces 50% of the maximal possible effect.[8][9] A lower EC50 value indicates greater potency.
Experimental Protocols
Protocol 1: PPRE Luciferase Reporter Assay for PPAR Activity
Objective: To quantitatively measure the activation of PPARα and PPARγ by this compound in a cell-based assay.
Materials:
-
Cell line of interest
-
PPRE-luciferase reporter plasmid (containing multiple PPRE sequences upstream of a luciferase gene)
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the PPRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
Protocol 2: Western Blot for PPAR Target Gene Expression
Objective: To qualitatively assess the on-target activity of this compound by measuring the protein expression of a known PPAR target gene.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibodies against a PPAR target protein (e.g., CPT1A for PPARα, aP2 for PPARγ) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Lyse the cells and collect the protein extracts.
-
Quantify the protein concentration of each sample.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the PPAR target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control to ensure equal protein loading.
Visualizations
Caption: Canonical PPAR signaling pathway activated by this compound.
Caption: Workflow for troubleshooting unexpected experimental results.
References
- 1. | BioWorld [bioworld.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Insights into the Role of PPARs in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of PPARγ Activity in Adipose Tissue and Spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. EC50 - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Inconsistent Results in LY-510929 Experiments
Welcome to the technical support center for LY-510929. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this potent dual PPARα/γ agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-thiazolidinedione, dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ). It binds with high affinity to both receptors, activating them and leading to the regulation of genes involved in glucose and lipid metabolism.
Q2: What are the expected in vitro activities of this compound?
In vitro studies have demonstrated that this compound selectively binds to and activates both human PPARα and PPARγ. For detailed binding affinity (Ki) and agonist activity (EC50) values, please refer to the data summary table below.
Q3: My in vitro results with this compound are not consistent. What are the common causes?
Inconsistencies in in vitro assays can arise from several factors:
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved. It is typically dissolved in DMSO for stock solutions. Poor solubility in aqueous cell culture media can lead to variable effective concentrations. It is also crucial to be aware of the stability of the compound in your experimental conditions.
-
Cell Line Variability: Different cell lines have varying expression levels of PPARα and PPARγ, which will significantly impact the response to this compound. It is recommended to characterize the expression of these receptors in your chosen cell line.
-
Assay Conditions: Factors such as cell density, serum concentration in the media, and incubation time can all influence the outcome of the experiment. Consistency in these parameters is key.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells and can interfere with the assay. It is advisable to keep the final DMSO concentration in the culture medium low (typically below 0.5%) and to include a vehicle control (media with the same concentration of DMSO as the treated wells) in all experiments.
Q4: I am observing unexpected off-target effects. What could be the reason?
While this compound is a selective PPARα/γ agonist, like many small molecules, it could potentially have off-target effects, especially at higher concentrations. Some dual PPAR agonists have been associated with side effects such as fluid retention, weight gain, and in some cases, cardiac or renal issues. If you observe cellular changes that are inconsistent with PPARα/γ activation, consider the following:
-
Concentration: Are you using a concentration that is significantly higher than the reported EC50 values? High concentrations are more likely to induce off-target effects.
-
Purity of the Compound: Ensure the purity of your this compound lot. Impurities could be responsible for unexpected biological activities.
-
Cellular Context: The observed effects can be highly dependent on the cell type and its specific signaling pathways.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | PPARα | PPARγ |
| Binding Affinity (Ki) | 4 nM | 3 nM |
| Agonist Activity (EC50) | 9 nM | 4 nM |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Treatment Dose | Effect |
| Obese insulin-resistant fa/fa rats | 0.3 mg/kg/day | Improved fasting insulin, glucose, and insulin responses. |
| Male Zucker diabetic fatty (ZDF) rats | 0.003 mg/kg/day | Threshold dose for glucose reduction. |
| 0.3 mg/kg/day | Normalized glucose levels (ED50 = 0.004 mg/kg/day for 7 days). | |
| Human apolipoprotein A-I transgenic mice | 30 mg/kg/day | 70% increase in serum HDL cholesterol. |
| 30 mg/kg/day | 80% reduction in triglycerides. |
Note: The doses required for lipid modulation in the transgenic mouse model were significantly higher than those for glucose reduction in ZDF rats, potentially due to species-specific differences in PPARα-agonist activity.[1]
Experimental Protocols
Below are generalized methodologies for key experiments involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
PPAR Transactivation Assay (Reporter Gene Assay)
This assay measures the ability of this compound to activate PPARα or PPARγ, leading to the expression of a reporter gene (e.g., luciferase).
Materials:
-
Mammalian cell line expressing PPARα or PPARγ (e.g., HEK293T, HepG2)
-
Expression plasmids for PPARα or PPARγ (if not endogenously expressed)
-
Reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene
-
Transfection reagent
-
This compound
-
DMSO (for stock solution)
-
Cell culture medium and supplements
-
Luciferase assay reagent
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the appropriate PPAR expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO. Make serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the fold activation relative to the vehicle control against the log of the this compound concentration to determine the EC50 value.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound as a dual PPARα/γ agonist.
Experimental Workflow for a PPAR Transactivation Assay
Caption: General workflow for a PPAR transactivation reporter gene assay.
Troubleshooting Logic for Inconsistent In Vitro Results
Caption: A logical guide for troubleshooting inconsistent in vitro results.
References
Technical Support Center: Enhancing Oral Bioavailability of LY-510929
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of the dual PPARα/γ agonist, LY-510929. The following information is based on established principles of drug delivery and formulation science, presented in a problem-and-solution format to guide your experimental work.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its therapeutic potential?
This compound is an experimental small molecule that acts as a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[1] This dual activity suggests its potential as a therapeutic agent for managing type 2 diabetes and associated dyslipidemia by improving insulin sensitivity and regulating lipid metabolism.[1][2]
2. What are the primary challenges in the oral administration of this compound?
While specific public data on the physicochemical properties of this compound is limited, compounds with similar complex structures often exhibit poor aqueous solubility and/or low intestinal permeability. These characteristics can lead to low and variable oral bioavailability, hindering consistent therapeutic exposure.
3. What is the Biopharmaceutics Classification System (BCS) and why is it important for this compound?
The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[3][4][5][6][7] Understanding the BCS class of this compound is the first step in identifying the rate-limiting factors for its oral absorption and selecting an appropriate formulation strategy.
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
For the purposes of this guide, we will consider a hypothetical scenario where this compound is a BCS Class II compound, a common challenge for new chemical entities.
Troubleshooting Guide
Problem 1: Low and Erratic Bioavailability in Preclinical Animal Studies
You have conducted an initial pharmacokinetic study in rats and observed low and highly variable plasma concentrations of this compound after oral administration.
Caption: Initial workflow for diagnosing bioavailability issues.
To illustrate the troubleshooting process, the following table presents hypothetical data for this compound, positioning it as a BCS Class II compound.
| Parameter | Hypothetical Value | Implication |
| Aqueous Solubility | ||
| pH 1.2 (SGF) | < 1 µg/mL | Very low solubility in acidic conditions. |
| pH 4.5 (Acetate Buffer) | < 1 µg/mL | Low solubility. |
| pH 6.8 (FaSSIF) | 5 µg/mL | Slightly higher but still low solubility in simulated intestinal fluid. |
| Intestinal Permeability | ||
| Caco-2 Permeability (Papp A→B) | > 10 x 10⁻⁶ cm/s | High permeability, suggesting good absorption if the compound is dissolved. |
| LogP | 4.5 | High lipophilicity, consistent with low aqueous solubility. |
| BCS Classification | Class II | Low Solubility, High Permeability. |
Based on the hypothetical data, the primary hurdle for this compound's oral bioavailability is its poor solubility. The following strategies are recommended to address this limitation.
| Strategy | Principle | Advantages | Disadvantages |
| Particle Size Reduction | Increases the surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[8][9] | Simple and established technique (e.g., micronization, nanosizing). | May not be sufficient for very poorly soluble compounds; potential for particle agglomeration. |
| Amorphous Solid Dispersions | The drug is dispersed in a high-energy, amorphous state within a polymer matrix, increasing its apparent solubility and dissolution rate. | Significant solubility enhancement; can be tailored with different polymers. | Physically unstable and can recrystallize over time; requires specialized manufacturing processes (e.g., spray drying, hot-melt extrusion). |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion in the GI tract, facilitating absorption.[8][10][11] | Can significantly improve bioavailability; may enhance lymphatic transport, bypassing first-pass metabolism. | Potential for GI side effects with high surfactant concentrations; requires careful selection of excipients. |
| Cyclodextrin Complexation | The drug molecule is encapsulated within a cyclodextrin cavity, forming a more soluble inclusion complex.[8] | Enhances solubility and can protect the drug from degradation. | Can decrease permeability if the complex is too stable; potential for nephrotoxicity with some cyclodextrins at high doses. |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination
Objective: To determine the equilibrium solubility of this compound in different biorelevant media.
Materials:
-
This compound powder
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Acetate Buffer (pH 4.5)
-
Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.8)
-
HPLC system with a suitable column and detector
-
Shaking incubator
-
Centrifuge
-
0.22 µm syringe filters
Method:
-
Add an excess amount of this compound to separate vials containing SGF, acetate buffer, and FaSSIF.
-
Incubate the vials in a shaking incubator at 37°C for 48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method.
-
Perform the experiment in triplicate for each medium.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 12-well)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (paracellular integrity marker)
-
Propranolol (high permeability control)
-
Atenolol (low permeability control)
-
LC-MS/MS system
Method:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test solution (this compound, propranolol, or atenolol in HBSS) to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral side and replace with fresh HBSS.
-
To assess efflux, add the test solution to the basolateral side and sample from the apical side.
-
At the end of the experiment, quantify the concentration of the compounds in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration.
Signaling Pathway and Logical Relationships
PPARα/γ Signaling Pathway
Caption: Mechanism of action of this compound via PPARα/γ activation.
Decision Tree for Formulation Strategy
Caption: Decision tree for selecting a formulation strategy based on BCS class.
References
- 1. Simultaneous binding mechanism of multiple substrates for multidrug resistance transporter P-glycoprotein - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. biorxiv.org [biorxiv.org]
- 3. gmp-compliance.org [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. gmp-navigator.com [gmp-navigator.com]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Tracing the substrate translocation mechanism in P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P-glycoprotein recognition of substrates and circumvention through rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What kinds of substrates show P-glycoprotein-dependent intestinal absorption? Comparison of verapamil with vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Fluid Retention with Dual PPAR Agonist Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address fluid retention associated with dual PPAR agonist treatment in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Inconsistent or high variability in fluid retention measurements (e.g., body weight gain, edema).
-
Possible Cause 1: Inconsistent Measurement Technique.
-
Troubleshooting Steps:
-
Standardize Animal Handling: Ensure all personnel handle the animals in the same gentle manner to minimize stress, which can influence physiological parameters.
-
Consistent Timing: Perform all measurements (body weight, urine collection, etc.) at the same time each day to account for diurnal variations in fluid balance.[1]
-
Calibrated Equipment: Regularly calibrate scales and other measuring instruments to ensure accuracy.
-
Edema Measurement: For paw edema, ensure the same anatomical landmarks are used for every measurement with calipers. If using a plethysmometer, ensure the paw is immersed to the same depth each time.[2]
-
-
-
Possible Cause 2: Variability in Animal Housing and Diet.
-
Troubleshooting Steps:
-
Acclimatization: Allow animals to acclimate to individual housing, especially metabolic cages, for at least 3-5 days before starting the experiment to establish a stable baseline.
-
Controlled Environment: Maintain a consistent temperature, humidity, and light-dark cycle in the animal facility.
-
Standardized Diet and Water Access: Ensure all animals have ad libitum access to the same batch of chow and water, unless water restriction is part of the experimental design.[3]
-
-
-
Possible Cause 3: Inaccurate Assessment of Edema.
-
Troubleshooting Steps:
-
Bioelectrical Impedance Analysis (BIA): If available, use BIA for a more direct and quantitative measure of total body water and extracellular fluid.[4] Ensure consistent electrode placement and animal positioning for each measurement.
-
Urine Output and Specific Gravity: Utilize metabolic cages to accurately measure 24-hour urine output. A decrease in urine specific gravity can indicate water retention.[1]
-
Hematocrit: A decrease in hematocrit can indicate plasma volume expansion, a key feature of PPAR agonist-induced fluid retention.[2][5]
-
-
Issue 2: Lack of significant fluid retention despite dual PPAR agonist administration.
-
Possible Cause 1: Insufficient Drug Dosage or Bioavailability.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal concentration for inducing fluid retention in your specific animal model and strain.
-
Route of Administration: Verify that the chosen route of administration (e.g., oral gavage, in-diet) is appropriate for the compound and ensures adequate absorption.
-
Compound Stability: Ensure the dual PPAR agonist is properly stored and prepared according to the manufacturer's instructions to maintain its activity.
-
-
-
Possible Cause 2: Animal Model Resistance.
-
Troubleshooting Steps:
-
Strain Differences: Be aware that different rodent strains can exhibit varying sensitivities to PPAR agonist-induced side effects. Consider consulting literature to select a strain known to be responsive.
-
Genetic Knockout Models: For mechanistic studies, consider using genetic models, such as those with altered expression of ENaC subunits, which have been shown to have an attenuated response to PPAR agonist-induced fluid retention.[4]
-
-
Issue 3: Difficulty in distinguishing between fluid retention and fat mass gain.
-
Possible Cause 1: Over-reliance on body weight alone.
-
Troubleshooting Steps:
-
Body Composition Analysis: Employ techniques like bioelectrical impedance analysis (BIA) or dual-energy X-ray absorptiometry (DEXA) if available to differentiate between fat mass, lean mass, and fluid.
-
Terminal Tissue Analysis: At the end of the study, dissect and weigh specific adipose tissue depots (e.g., epididymal, subcutaneous) to directly quantify adiposity.
-
Histological Analysis: Perform histological examination of adipose tissue to assess for adipocyte hypertrophy.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind dual PPAR agonist-induced fluid retention?
A1: Fluid retention is primarily mediated by the activation of PPARγ in the renal collecting ducts.[6] This activation leads to an increased expression and activity of the epithelial sodium channel (ENaC), resulting in enhanced sodium and subsequent water reabsorption.[2][6][7]
Q2: Are all dual PPAR agonists expected to cause the same degree of fluid retention?
A2: Not necessarily. The degree of fluid retention can depend on the specific compound's relative potency for PPARα and PPARγ, as well as its unique pharmacokinetic and pharmacodynamic properties. Some newer dual PPARα/γ agonists are being designed to minimize this side effect.
Q3: What are the most effective countermeasures to mitigate fluid retention in an experimental setting?
A3: The most effective countermeasures target the downstream effects of PPARγ activation in the kidney. Co-administration of an ENaC inhibitor, such as amiloride, has been shown to be effective in attenuating fluid retention.[2] Mineralocorticoid receptor antagonists like spironolactone have also demonstrated efficacy.[7]
Q4: Can diuretics that don't target the collecting duct, like loop diuretics, be used?
A4: While loop diuretics (e.g., furosemide) are potent, they may be less effective in combating PPAR agonist-induced fluid retention because they act on a different segment of the nephron (the loop of Henle) than where the primary PPARγ-mediated sodium retention occurs (the collecting duct).[7]
Q5: How can I monitor for potential cardiotoxicity associated with fluid overload in my animal models?
A5: Monitor for signs of respiratory distress, lethargy, and excessive, rapid weight gain. At the terminal endpoint, heart weight to body weight ratio can be a useful indicator of cardiac hypertrophy. For more detailed analysis, echocardiography can be used to assess cardiac function in vivo.
Data Presentation
Table 1: Effect of Rosiglitazone (a PPARγ agonist) on Fluid Retention Parameters in Wild-Type (WT) and αENaC Knockout (KO) Mice. [4]
| Parameter | Genotype | Treatment | Mean Change |
| Body Weight (%) | WT | Rosiglitazone | +6.1% |
| αENaC KO | Rosiglitazone | +3.4% | |
| Total Body Water (%) | WT | Rosiglitazone | +8.4% |
| αENaC KO | Rosiglitazone | +1.3% | |
| Extracellular Fluid (%) | WT | Rosiglitazone | +10.0% |
| αENaC KO | Rosiglitazone | +4.3% |
Table 2: Effect of Diuretics on Rosiglitazone-Induced Hematocrit Reduction in Human Subjects (as a measure of plasma volume expansion). [7]
| Treatment Group | Mean Change in Hematocrit (%) |
| Rosiglitazone + Placebo | -1.2% |
| Rosiglitazone + Spironolactone | -0.7% |
| Rosiglitazone + Amiloride | 0.0% |
| Rosiglitazone + Hydrochlorothiazide | -0.87% |
| Rosiglitazone + Furosemide | -0.75% |
Experimental Protocols
Protocol 1: Induction and Mitigation of Fluid Retention in a Rodent Model
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: House animals individually in metabolic cages for 5 days for acclimatization and collection of baseline data (body weight, 24h food and water intake, 24h urine output).
-
Treatment Groups (n=8 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Group 2: Dual PPAR agonist (dose determined by pilot study) administered daily by oral gavage.
-
Group 3: Dual PPAR agonist + Amiloride (e.g., 10 mg/kg, dissolved in drinking water or administered by oral gavage).
-
Group 4: Dual PPAR agonist + Spironolactone (e.g., 20 mg/kg, administered by oral gavage).
-
-
Treatment Duration: 14 days.
-
Daily Monitoring: Record body weight, food and water intake, and urine output daily.
-
Weekly Monitoring:
-
Collect blood via tail vein for hematocrit and serum electrolyte analysis.
-
Measure paw volume using a plethysmometer.
-
-
Terminal Endpoint (Day 14):
-
Perform bioelectrical impedance analysis to determine total body water and extracellular fluid.
-
Collect terminal blood sample via cardiac puncture.
-
Harvest kidneys for gene expression analysis of ENaC subunits and other relevant markers.
-
Harvest heart and weigh to assess for hypertrophy.
-
Protocol 2: Measurement of Total Body Water (TBW) and Extracellular Fluid (ECF) using Bioelectrical Impedance Analysis (BIA)
-
Equipment: BIA analyzer with needle electrodes suitable for rodents.
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it in a prone position on a non-conductive surface.
-
Electrode Placement:
-
Insert the source electrodes subcutaneously at the base of the tail and the back of the neck.
-
Insert the detector electrodes subcutaneously on the dorsal midline, with one between the ears and the other at the base of the tail.
-
Ensure consistent placement and depth of electrodes for all animals.
-
-
Measurement: Connect the electrodes to the BIA analyzer and record the resistance and reactance values at multiple frequencies as per the manufacturer's instructions.
-
Data Analysis: Use the manufacturer's software or published equations to calculate TBW and ECF from the impedance data.
Mandatory Visualization
Caption: Signaling pathway of dual PPAR agonist-induced fluid retention and points of intervention.
Caption: Experimental workflow for assessing mitigation of fluid retention.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Effect of spironolactone and amiloride on thiazolidinedione-induced fluid retention in South Indian patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 4. PPARγ agonist-induced fluid retention depends on αENaC expression in connecting tubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PPARγ in Kidney Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPARγ Agonists: Blood Pressure and Edema - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LY-510929 and the Potential for Weight Gain
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the potential for weight gain as a side effect of LY-510929, a dual PPARα/γ agonist. Given the limited publicly available data on this compound, this resource draws upon the established mechanisms of PPARγ agonism and data from analogous dual PPARα/γ agonists.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for potential weight gain with this compound?
A1: this compound is a dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ). The potential for weight gain is primarily attributed to the activation of PPARγ. PPARγ is a key regulator of adipogenesis, the process of forming new fat cells. Its activation can lead to increased fat storage. Additionally, PPARγ agonists have been associated with fluid retention, which can also contribute to an increase in body weight.
Q2: How does the dual PPARα/γ agonism of this compound influence its potential effect on body weight?
A2: While PPARγ agonism is linked to weight gain, PPARα activation is generally associated with neutral or modest weight loss effects. PPARα activation increases the oxidation of fatty acids, which can lead to reduced fat mass. Therefore, the dual-acting nature of this compound may result in a complex effect on body weight, where the PPARα-mediated effects could potentially counteract some of the weight gain induced by PPARγ activation. The net effect is likely dependent on the balance of activity at the two receptors.
Q3: Is there clinical or preclinical data demonstrating weight gain with this compound?
A3: As of the latest available information, detailed clinical trial data specifically reporting on weight gain as a side effect of this compound are not publicly accessible. Preclinical studies in animal models have focused on its efficacy in improving insulin sensitivity and lipid profiles.[1] However, other dual PPARα/γ agonists, such as muraglitazar and tesaglitazar, have been associated with weight gain in both preclinical and clinical studies.[2][3][4][5][6][7]
Q4: What are the primary components of weight gain observed with PPARγ agonists?
A4: The weight gain associated with PPARγ agonists is typically composed of two main factors: an increase in adipose tissue mass and fluid retention (edema). It is crucial to differentiate between these two components in experimental settings to accurately assess the metabolic effects of the compound.
Troubleshooting Guide for Experimental Observations
This guide is intended to assist researchers who observe weight gain in preclinical or clinical studies with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high or rapid weight gain in animal models. | 1. PPARγ-mediated adipogenesis: The primary mechanism of action. 2. Fluid retention (edema): A known side effect of PPARγ agonists. 3. Increased food and/or water intake: The compound may affect appetite or thirst. | 1. Assess body composition: Use techniques like DEXA or MRI to differentiate between fat mass and lean mass gain. 2. Monitor for edema: Visually inspect animals for swelling, particularly in the limbs. Consider using techniques like paw volume measurement. 3. Quantify food and water consumption: Utilize metabolic cages or automated monitoring systems to accurately track intake. |
| Variability in weight gain among study subjects (animal or human). | 1. Genetic predisposition: Individual differences in response to PPARγ activation. 2. Dietary composition: The fat content of the diet can influence the extent of adipogenesis. 3. Baseline metabolic status: The effect on weight may differ between lean and obese subjects. | 1. Ensure homogenous study population: Use animals from the same genetic background and standardize baseline characteristics in clinical trials. 2. Standardize diet: Provide a consistent and well-defined diet to all study groups. 3. Stratify analysis: Analyze data based on baseline BMI or other relevant metabolic parameters. |
| Difficulty distinguishing between increased fat mass and edema. | Overlapping clinical signs: Both can contribute to an overall increase in body weight and physical appearance of swelling. | 1. Employ imaging techniques: DEXA and MRI are effective for quantifying fat and fluid. 2. Histological analysis: In preclinical studies, histological examination of adipose and other tissues can provide definitive evidence of adipocyte hypertrophy/hyperplasia and fluid accumulation. 3. Clinical assessment of pitting edema: In human studies, a physical examination for pitting edema can be a simple and effective tool. |
Data Presentation: Weight Gain with Dual PPARα/γ Agonists
The following tables summarize representative data from studies on other dual PPARα/γ agonists, which may provide an indication of the potential effects of this compound.
Table 1: Preclinical Weight Gain with Tesaglitazar in Obese Zucker Rats
| Treatment Group | Daily Body Weight Gain ( g/day ) | Daily Food Intake ( g/day ) |
| Obese Control | 6.8 ± 0.3 | 38.2 ± 1.1 |
| Tesaglitazar-treated | 8.9 ± 0.3 | 47.0 ± 1.5 |
| Data from a 4-week study.[4] |
Table 2: Clinical Weight Gain with Muraglitazar in Patients with Type 2 Diabetes
| Treatment Group | Mean Change in Body Weight (kg) |
| Placebo | -0.7 |
| Muraglitazar (5 mg/day) | +2.5 |
| Data from a 4-month study.[2] |
Experimental Protocols
Protocol 1: Preclinical Assessment of Body Weight and Composition in Rodent Models
1. Objective: To evaluate the effect of this compound on body weight, body composition, and food and water intake in a diet-induced obesity (DIO) mouse model.
2. Materials:
- C57BL/6J mice
- High-fat diet (e.g., 60% kcal from fat)
- Standard chow diet
- This compound
- Vehicle control
- Metabolic cages for monitoring food and water intake
- Dual-energy X-ray absorptiometry (DEXA) or quantitative magnetic resonance (qMR) instrument for body composition analysis
3. Methodology:
- Induction of Obesity: Wean male C57BL/6J mice onto a high-fat diet for 8-12 weeks to induce obesity. A control group is maintained on a standard chow diet.
- Group Allocation: Randomly assign DIO mice to treatment groups (e.g., vehicle control, this compound at various doses).
- Dosing: Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 4-8 weeks).
- Body Weight Monitoring: Record individual body weights twice weekly.
- Food and Water Intake: House a subset of animals from each group in metabolic cages for 24-48 hours weekly to measure food and water consumption.[8][9][10][11][12]
- Body Composition Analysis: At baseline and at the end of the study, perform DEXA or qMR scans to determine fat mass, lean mass, and free water content.
- Terminal Procedures: At the end of the study, collect blood for metabolic analysis and harvest tissues (e.g., adipose depots, liver) for histological and molecular analysis.
Protocol 2: Clinical Assessment of Weight Gain and Edema
1. Objective: To assess the effect of this compound on body weight and to detect and quantify any associated edema in a clinical trial setting.
2. Study Design: A randomized, double-blind, placebo-controlled trial.
3. Participant Population: Patients with type 2 diabetes and/or dyslipidemia.
4. Methodology:
- Baseline Assessment: At the screening and baseline visits, record participant's body weight, height (to calculate BMI), and assess for baseline edema.
- Randomization and Treatment: Randomize eligible participants to receive this compound or a matching placebo for the duration of the trial (e.g., 24 weeks).
- Body Weight Measurement: Measure body weight at each study visit using a calibrated scale. Ensure measurements are taken under standardized conditions (e.g., in the morning, after voiding, with light clothing).
- Edema Assessment:
- Clinical Examination: At each visit, a trained clinician should perform a physical examination for pitting edema in the lower extremities. The severity can be graded on a standardized scale (e.g., 0-4).
- Ankle and Calf Circumference: Measure the circumference of both ankles and calves at predefined anatomical landmarks.
- Patient-Reported Outcomes: Administer a validated questionnaire for participants to report the presence and severity of swelling.
- Statistical Analysis: Analyze the change in body weight from baseline between the this compound and placebo groups.[13][14][15] The incidence and severity of edema should also be compared between groups.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Preclinical workflow for assessing weight gain.
References
- 1. | BioWorld [bioworld.com]
- 2. Metabolic effects of muraglitazar in type 2 diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PPARα/γ Agonist, Tesaglitazar, Improves Insulin Mediated Switching of Tissue Glucose and Free Fatty Acid Utilization In Vivo in the Obese Zucker Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Tesaglitazar, a dual PPAR{alpha}/{gamma} agonist, ameliorates glucose and lipid intolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muraglitazar, a novel dual (alpha/gamma) peroxisome proliferator-activated receptor activator, improves diabetes and other metabolic abnormalities and preserves beta-cell function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 67.20.83.195 [67.20.83.195]
- 9. insidescientific.com [insidescientific.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Challenges in Quantifying Food Intake in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of Weight in Clinical Trials: Is One Day Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmjopen.bmj.com [bmjopen.bmj.com]
- 15. On the estimation of the effect of weight change on a health outcome using observational data, by utilising the target trial emulation framework - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LY-510929 Cytotoxicity Assessment in Primary Cells
Disclaimer: Direct public data on the cytotoxicity of LY-510929 in primary cells is limited. This guide provides generalized protocols and troubleshooting advice based on best practices for assessing the cytotoxicity of research compounds in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] It was initially developed for the treatment of type 2 diabetes and dyslipidemia.[1][2] As a PPAR agonist, it functions as a ligand-activated transcription factor. Upon binding, PPARs form a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.[3][4] This signaling pathway is crucial in lipid and glucose metabolism, and cellular differentiation.[3][4]
Q2: I am observing high cytotoxicity in my primary cells even at low concentrations of this compound. What are the potential causes?
A2: High cytotoxicity at low concentrations can be due to several factors:
-
Primary Cell Sensitivity: Primary cells are generally more sensitive to chemical compounds than immortalized cell lines. The optimal concentration of a compound can be highly cell-type dependent.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at high concentrations. It is crucial to keep the final DMSO concentration in the culture medium low (usually below 0.5%) and to include a vehicle control in your experiments.
-
On-Target Cytotoxicity: While this compound is designed to modulate metabolic pathways, significant activation of PPARs could lead to cellular stress or apoptosis in certain primary cell types as a direct result of its intended biological activity.
-
Cell Health and Density: The initial health, passage number, and seeding density of your primary cells can significantly influence their response to the compound. Unhealthy or sparsely seeded cells may be more susceptible.
Q3: My cytotoxicity assay results are not consistent. How can I improve reproducibility?
A3: Inconsistent results in cytotoxicity assays can be minimized by:
-
Homogeneous Compound Distribution: Ensure that the this compound stock solution is thoroughly mixed into the culture medium before being added to the cells to guarantee a uniform concentration in each well.
-
Consistent Cell Seeding: Uneven cell distribution across the plate is a common source of variability. Ensure you have a single-cell suspension and mix gently before and during plating.
-
Minimizing Edge Effects: The outer wells of a microplate are susceptible to evaporation, which can alter the concentration of the compound. It is advisable to fill the outer wells with sterile PBS or medium without cells and use the inner wells for your experimental samples.
-
Standardized Incubation Times: Adhere strictly to the planned incubation times for both compound treatment and assay reagent development.
-
Use of Appropriate Controls: Always include untreated controls, vehicle controls (cells treated with the same concentration of solvent used to dissolve this compound), and a positive control (a known cytotoxic agent).
Q4: Which cytotoxicity assay is most suitable for assessing this compound in primary cells?
A4: The choice of assay depends on the specific research question and the primary cell type. Two commonly used and suitable assays are:
-
Resazurin (AlamarBlue) Assay: This is a metabolic assay that measures the reducing power of viable cells. It is a fluorescent-based assay that is generally considered less toxic to cells than some other metabolic dyes, making it suitable for kinetic studies.
-
Lactate Dehydrogenase (LDH) Release Assay: This assay measures the amount of LDH released from cells with damaged cell membranes, which is a marker of cytotoxicity. It is a colorimetric assay that directly quantifies cell death.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background fluorescence/absorbance in the Resazurin/LDH assay | Contamination of reagents or culture medium. | Use fresh, sterile reagents and media. Aliquot reagents to minimize the risk of contaminating the entire stock. |
| Phenol red in the culture medium can interfere with fluorescence/absorbance readings. | Use phenol red-free medium for the duration of the assay if possible, or ensure background subtraction is performed correctly. | |
| Serum in the medium contains LDH, leading to high background in the LDH assay. | Use a low-serum medium during the assay or perform a medium-only background control to subtract this value. | |
| Low signal or poor dynamic range | Suboptimal cell number. | Perform a cell titration experiment to determine the optimal seeding density for your primary cells and assay. |
| Insufficient incubation time with the assay reagent. | Optimize the incubation time for the assay reagent with your specific primary cell type. | |
| The chosen assay is not sensitive enough. | Consider a more sensitive assay. For example, if a metabolic assay like MTT or Resazurin gives a low signal, an LDH release assay might provide a more direct measure of cytotoxicity. | |
| Unexpectedly high cell viability at high concentrations of this compound | Compound precipitation. | Check the solubility of this compound in your culture medium. If precipitation is observed, consider using a lower top concentration or a different solvent system (while ensuring solvent toxicity is controlled). |
| Assay interference. | The compound may interfere with the assay chemistry. Run a cell-free control with the compound and the assay reagent to check for direct interactions. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using Resazurin Assay
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)
-
96-well opaque-walled plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well opaque-walled plate at a pre-determined optimal density and allow them to adhere and stabilize overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Cell Treatment: Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Include untreated cells as a negative control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add Resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for your cell type.
-
Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a fluorescence plate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells after subtracting the background fluorescence from wells with medium and Resazurin but no cells.
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
Materials:
-
Primary cells
-
Complete cell culture medium (low serum recommended)
-
This compound
-
Vehicle control (e.g., DMSO)
-
LDH assay kit (containing LDH substrate, cofactor, and dye)
-
96-well clear plates
-
Absorbance plate reader
Procedure:
-
Experimental Setup: Follow steps 1-4 of the Resazurin Assay protocol, using a clear 96-well plate. It is important to also include a "maximum LDH release" control by adding a lysis buffer (provided in most kits) to a set of untreated wells 45-60 minutes before the end of the incubation period.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant from each well without disturbing the cell layer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting background absorbance from cell-free medium controls.
Data Presentation
The quantitative data from a dose-response experiment can be summarized in a table as shown below. This table presents hypothetical data for the cytotoxicity of this compound on a primary cell type after 48 hours of exposure.
| This compound Concentration (µM) | % Cell Viability (Resazurin Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100.0 ± 4.5 | 2.1 ± 0.8 |
| 0.1 | 98.2 ± 5.1 | 3.5 ± 1.1 |
| 1 | 95.6 ± 4.8 | 5.2 ± 1.5 |
| 10 | 82.3 ± 6.2 | 15.8 ± 2.4 |
| 50 | 65.1 ± 7.5 | 32.7 ± 3.9 |
| 100 | 48.9 ± 8.1 | 51.3 ± 5.6 |
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound as a PPAR agonist.
Caption: General workflow for assessing this compound cytotoxicity.
References
Technical Support Center: Overcoming Poor LY-510929 Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with LY-510929 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are the recommended solvents?
A1: this compound is a hydrophobic compound and is expected to have low solubility in aqueous solutions alone. For initial stock solutions, it is highly recommended to first dissolve the compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice. Ethanol is another potential organic solvent.
Q2: What is a typical concentration for a stock solution of a compound similar to this compound in DMSO?
Q3: After dissolving this compound in DMSO, can I directly add it to my aqueous experimental medium?
A3: Yes, this is the standard procedure. After creating a concentrated stock solution in an organic solvent like DMSO, you can then dilute it into your aqueous experimental buffer (e.g., cell culture media, PBS) to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in your aqueous medium is low enough to not affect your experimental system (typically ≤0.5% v/v).
Q4: My compound precipitates out of solution when I add the DMSO stock to my aqueous buffer. What can I do?
A4: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, a slightly higher final concentration of DMSO may help maintain solubility. However, always perform a vehicle control to check for solvent effects.
-
Use a different co-solvent: In some cases, another organic solvent like ethanol may work better.
-
Incorporate a surfactant: For in vitro assays (not for cell-based experiments), adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01-0.05%) to the assay buffer can help maintain solubility.
-
Vortexing and warming: After diluting the stock solution, vortex the final solution gently. Gentle warming in a water bath (e.g., to 37°C) can also aid in dissolution, but be mindful of the compound's stability at higher temperatures.
Q5: Are there any other techniques to improve the aqueous solubility of compounds like this compound?
A5: Yes, several formulation strategies can be employed, although they are more complex:
-
pH adjustment: If the compound has ionizable groups, adjusting the pH of the aqueous buffer can significantly impact solubility.
-
Use of excipients: Solubilizing agents such as cyclodextrins can be used to form inclusion complexes, enhancing aqueous solubility.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase the dissolution rate and apparent solubility.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in aqueous buffer. | The compound is hydrophobic and has poor aqueous solubility. | Prepare a concentrated stock solution in an organic solvent like DMSO first. |
| A thin film or solid particles are observed after adding DMSO stock to the aqueous medium. | The compound has precipitated out of solution due to its low solubility in the final aqueous environment. | 1. Lower the final concentration of this compound.2. Ensure vigorous mixing upon dilution.3. Slightly increase the final DMSO concentration (if tolerated by the assay).4. Consider gentle warming of the final solution. |
| The solution is cloudy or opalescent. | The compound may be forming a fine suspension rather than a true solution. | 1. Try sonicating the solution for a few minutes.2. Filter the solution through a 0.22 µm filter if a clear solution is required and the concentration of the filtered solution is verified. |
| Experimental results are inconsistent. | The compound may not be fully dissolved, leading to inaccurate concentrations. | Always ensure the compound is fully dissolved in the stock solution before diluting. Visually inspect for any precipitate before use. Prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 463.55 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Methodology:
-
Weigh out 4.64 mg of this compound powder and place it in a clean microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
-
Calibrated pipettes
Methodology:
-
Calculate the volume of stock solution needed. For example, to make 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.
-
Add 999 µL of pre-warmed cell culture medium to a sterile tube.
-
Add 1 µL of the 10 mM this compound DMSO stock solution to the medium.
-
Immediately vortex the solution gently for 10-15 seconds to ensure rapid and uniform mixing.
-
Visually inspect the working solution for any signs of precipitation.
-
Use the working solution immediately for your experiment.
Note: The final DMSO concentration in this example is 0.1%, which is generally well-tolerated by most cell lines. Always include a vehicle control with the same final DMSO concentration in your experiments.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting flowchart for precipitation issues.
Validation & Comparative
A Comparative Guide to the Lipid-Lowering Effects of LY-510929 and Fenofibrate
For researchers and professionals in drug development, understanding the comparative efficacy and mechanisms of novel therapeutic agents against established standards is paramount. This guide provides a detailed comparison of the lipid-lowering effects of LY-510929, a dual PPARα/γ agonist, and fenofibrate, a well-established PPARα agonist used in the management of dyslipidemia. This comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, quantitative effects on lipid profiles, and the experimental methodologies employed in these assessments.
Mechanisms of Action: Targeting Peroxisome Proliferator-Activated Receptors (PPARs)
Both this compound and fenofibrate exert their lipid-lowering effects by activating members of the peroxisome proliferator-activated receptor (PPAR) family, which are nuclear receptors that regulate the transcription of genes involved in lipid and glucose metabolism.[1]
Fenofibrate is a prodrug that is rapidly converted to its active metabolite, fenofibric acid.[2] Fenofibric acid is a potent agonist of PPARα .[2][3] The activation of PPARα in the liver leads to:
-
Increased Lipolysis and Fatty Acid Oxidation: Upregulation of genes encoding for lipoprotein lipase (LPL), which hydrolyzes triglycerides in lipoproteins, and enzymes involved in the mitochondrial β-oxidation of fatty acids.[1][4]
-
Reduced Apolipoprotein C-III (Apo C-III) Production: Apo C-III is an inhibitor of LPL, so its reduction further enhances triglyceride clearance.[1]
-
Increased Apolipoprotein A-I (Apo A-I) and A-II (Apo A-II) Synthesis: These are the primary apolipoproteins associated with High-Density Lipoprotein (HDL), leading to increased HDL cholesterol levels.[3]
This compound is a nonthiazolidinedione that acts as a balanced dual agonist for both PPARα and PPARγ . The PPARα agonism component of this compound shares the same mechanism as fenofibrate, contributing to its triglyceride-lowering and HDL-raising effects. The additional PPARγ agonism is a mechanism primarily associated with the thiazolidinedione class of drugs (e.g., pioglitazone) and is known to improve insulin sensitivity. The dual agonism of this compound suggests a potential for broader metabolic benefits, addressing both dyslipidemia and insulin resistance.
Signaling Pathway Diagrams
Quantitative Comparison of Lipid-Lowering Effects
Direct head-to-head comparative studies of this compound and fenofibrate are not publicly available. Therefore, this section presents data from separate preclinical and clinical studies to provide a comparative perspective.
Preclinical Data
| Compound | Animal Model | Dosage | Duration | Triglycerides (TG) | High-Density Lipoprotein Cholesterol (HDL-C) | Low-Density Lipoprotein Cholesterol (LDL-C) | Total Cholesterol (TC) |
| This compound | Human apolipoprotein A-I transgenic mice | 30 mg/kg/day | Not Specified | ↓ 80% | ↑ 70% | Not Reported | Not Reported |
| Fenofibrate | Normal Sprague-Dawley Rats (Age-related hypercholesterolemia model) | Not Specified | Not Specified | No significant change | Not Reported | Not Reported | ↓ Significantly |
| Fenofibrate | Dogs (Toxicology Study) | 100 mg/kg/day | 3 months | ↓ | Not Reported | Not Reported | ↓ |
Clinical Data
| Compound | Study Population | Dosage | Duration | Triglycerides (TG) | High-Density Lipoprotein Cholesterol (HDL-C) | Low-Density Lipoprotein Cholesterol (LDL-C) | Total Cholesterol (TC) |
| Fenofibrate | Patients with type 2 diabetes (FIELD study) | 200 mg/day | 5 years | ↓ 22% | ↑ 1.2% | ↓ 6% | Not Reported |
| Fenofibrate | Patients with type 2 diabetes (DAIS study) | Not Specified | 3 years | ↓ 28% | ↑ 7% | ↓ 6% | Not Reported |
| Fenofibrate | Patients after elective coronary stenting | 300 mg/day | 25 weeks | ↓ 32.1% | ↑ 8.7% | ↓ 13.5% | ↓ 9.5% |
Note: The preclinical data for this compound is from a single study in a specific transgenic mouse model. The preclinical data for fenofibrate is more varied and model-dependent. Clinical data for fenofibrate is extensive but shows variability in lipid-lowering efficacy depending on the patient population and study design.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and comparison of study results. Below are generalized methodologies for key experiments cited.
Preclinical Evaluation of Lipid-Lowering Agents in Rodent Models
Animal Models:
-
Dyslipidemia Induction: Rodent models of dyslipidemia can be induced through various methods, including high-fat diets, administration of agents like Triton WR-1339 (which inhibits lipoprotein lipase), or the use of genetically modified strains such as Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice.[5]
-
Humanized Models: Transgenic mice expressing human genes, such as the human apolipoprotein A-I transgenic mice used in the this compound study, are employed to better mimic human lipoprotein metabolism.
Experimental Workflow: A typical experimental workflow for evaluating a therapeutic agent in an animal model of dyslipidemia is as follows:
Lipid Profile Measurement in Mice:
-
Fasting: Mice are typically fasted overnight (approximately 12-16 hours) with free access to water to ensure clearance of postprandial lipoproteins.
-
Blood Collection: Blood is collected via methods such as retro-orbital sinus bleeding or cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Plasma is separated by centrifugation at low speeds (e.g., 2000 x g for 10-15 minutes at 4°C).
-
Biochemical Analysis: Plasma levels of total cholesterol, triglycerides, HDL-C, and LDL-C are measured using commercially available enzymatic colorimetric assay kits and a spectrophotometer or an automated clinical chemistry analyzer.[6][7]
Clinical Trial Protocol for Lipid-Lowering Drugs
Study Design:
-
Clinical trials are typically randomized, double-blind, and placebo-controlled to minimize bias.
-
Patients are recruited based on specific inclusion and exclusion criteria, such as baseline lipid levels and the presence of comorbidities like type 2 diabetes.
Methodology:
-
Screening and Washout: Potential participants undergo a screening period to determine eligibility. If they are on other lipid-lowering medications, a washout period is often implemented.
-
Randomization: Eligible participants are randomly assigned to receive the investigational drug (e.g., fenofibrate) or a placebo.
-
Treatment and Follow-up: Participants receive the assigned treatment for a specified duration, with regular follow-up visits to monitor for efficacy and safety.
-
Lipid Profile Measurement:
-
Fasting blood samples are collected at baseline and at specified intervals throughout the study.
-
Serum or plasma is prepared and analyzed for total cholesterol, triglycerides, and HDL-C using standardized and validated automated enzymatic assays.
-
LDL-C is often calculated using the Friedewald equation (LDL-C = Total Cholesterol - HDL-C - (Triglycerides/5)), though direct measurement methods are also used, especially in patients with high triglycerides.
-
Summary and Conclusion
Both this compound and fenofibrate are effective lipid-lowering agents that act through the activation of PPARs. Fenofibrate, a selective PPARα agonist, has a well-documented clinical history of reducing triglycerides and modestly increasing HDL-C.[8] this compound, as a dual PPARα/γ agonist, demonstrates potent triglyceride-lowering and HDL-raising effects in preclinical models, with the added potential benefit of improving insulin sensitivity through its PPARγ activity.
The lack of direct comparative studies necessitates a cautious interpretation of the available data. The significant lipid-modifying effects observed with this compound in a preclinical model are promising; however, further clinical investigation is required to establish its efficacy and safety profile in humans and to determine its therapeutic positioning relative to established treatments like fenofibrate. For researchers, the choice between these or similar compounds for further investigation will depend on the specific therapeutic goals, whether solely focused on dyslipidemia or on a broader spectrum of metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of mouse lipid contents [bio-protocol.org]
- 7. Assessing Whole-Body Lipid-Handling Capacity in Mice [jove.com]
- 8. Fenofibrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Insulin Sensitization: LY-510929 vs. Pioglitazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LY-510929 and pioglitazone, focusing on their mechanisms and effects on insulin sensitization. The available data for pioglitazone, an approved therapeutic, is extensive, encompassing numerous clinical trials. In contrast, information on this compound is limited to preclinical studies, and its development status is pending. This comparison is therefore based on the available scientific literature for each compound.
At a Glance: Key Differences
| Feature | This compound | Pioglitazone |
| Drug Class | Non-thiazolidinedione | Thiazolidinedione (TZD)[1] |
| Primary Mechanism | Dual PPARα and PPARγ Agonist[2][3] | Selective PPARγ Agonist (with some PPARα activity)[1][4][5][6][7] |
| Development Stage | Early Clinical Development (as of 2003)[3] | Approved for clinical use[1] |
| Reported Effects | Improves insulin sensitivity, reduces hyperglycemia, and improves lipid profiles in preclinical models[3] | Improves glycemic control by enhancing insulin sensitivity in muscle, adipose tissue, and the liver[1][4][5][6][7] |
Mechanism of Action: A Tale of Two Agonists
Both this compound and pioglitazone exert their effects by activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in glucose and lipid metabolism.[2][4][6] However, their selectivity for PPAR subtypes differs significantly.
Pioglitazone is a selective agonist for PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) .[1][5][7] Activation of PPARγ in adipose tissue, skeletal muscle, and the liver leads to the transcription of genes that enhance insulin signaling and glucose uptake.[4][5] This results in reduced insulin resistance, decreased hepatic glucose production, and lower blood glucose levels.[1][5] While primarily a PPARγ agonist, pioglitazone also has some activity on PPARα (Peroxisome Proliferator-Activated Receptor Alpha), which contributes to its effects on lipid metabolism.[4][7]
This compound , on the other hand, is characterized as a balanced dual PPARα and PPARγ agonist .[3] This dual agonism suggests that it is designed to target both insulin resistance (via PPARγ) and dyslipidemia (via PPARα) more robustly. The activation of PPARα is known to play a key role in fatty acid oxidation.
Signaling Pathway Overview
Caption: Comparative signaling pathways of Pioglitazone and this compound.
Preclinical and Clinical Data on Insulin Sensitization
Due to the differing stages of development, the available data for this compound is preclinical, while pioglitazone has been extensively studied in clinical trials.
This compound: Preclinical Findings
In vitro studies demonstrated that this compound binds with high affinity to both PPARα and PPARγ.[3] In vivo studies in animal models of insulin resistance and diabetes showed promising results.[3]
| Animal Model | Dosage | Key Findings | Reference |
| Obese insulin-resistant female fa/fa rats | 0.3 mg/kg/day | Improved fasting insulin levels and glucose and insulin responses to a glucose challenge. | [3] |
| Male Zucker diabetic fatty (ZDF) rats | 0.3 mg/kg/day | Normalized glucose levels. | [3] |
Pioglitazone: Clinical Evidence
Pioglitazone has been the subject of numerous clinical trials demonstrating its efficacy in improving insulin sensitivity and glycemic control in patients with type 2 diabetes.
| Study Population | Dosage | Key Findings on Insulin Sensitivity | Reference |
| Patients with Type 2 Diabetes | 15-30 mg/day | Significantly improved HOMA-IR and triglyceride levels when added to metformin and dapagliflozin. | [8] |
| Patients with Insulin Resistance and Cerebrovascular Disease | Not Specified | Reduced the risk of developing diabetes by 52%. | [9] |
| Obese and Lean Patients with Type 2 Diabetes | 30-40 mg/day | Significantly increased insulin sensitivity and β-cell function in both lean and obese individuals. | [10] |
| Patients with Type 2 Diabetes | Not Specified | Showed sustained improvements in insulin sensitivity compared to glibenclamide over 52 weeks. | [11] |
| Patients with Prediabetes | Not Specified | More effective than metformin in improving HOMA-IR and reducing serum insulin levels. | [12] |
Experimental Protocols
A key method for assessing insulin sensitivity in clinical trials is the hyperinsulinemic-euglycemic clamp .
Hyperinsulinemic-Euglycemic Clamp Technique
This technique is considered the gold standard for measuring insulin sensitivity.
Caption: Workflow of the hyperinsulinemic-euglycemic clamp technique.
Interpretation: A higher glucose infusion rate (GIR) required to maintain euglycemia indicates greater insulin sensitivity, as the peripheral tissues are more efficiently taking up glucose in response to the infused insulin.
Another commonly used assessment is the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) . This is a calculation based on fasting plasma glucose and fasting plasma insulin levels.
Conclusion
Pioglitazone is a well-established insulin-sensitizing agent with a primary mechanism of action through PPARγ agonism, supported by extensive clinical data. This compound represents a potentially more targeted approach by acting as a dual PPARα/γ agonist, aiming to address both insulin resistance and dyslipidemia. However, the lack of publicly available clinical data beyond early-stage studies from over a decade ago makes a direct comparison of their clinical efficacy and safety impossible. The preclinical data for this compound was promising, but its current development status remains unclear. For researchers and clinicians, pioglitazone remains a clinically available option for improving insulin sensitivity, while the therapeutic potential of dual PPAR agonists like this compound in humans is yet to be fully realized and demonstrated in late-stage clinical trials.
References
- 1. Pioglitazone - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. | BioWorld [bioworld.com]
- 4. Pioglitazone: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Pioglitazone? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Pioglitazone as Add-on Therapy in Patients with Type 2 Diabetes Mellitus Inadequately Controlled with Dapagliflozin and Metformin: Double-Blind, Randomized, Placebo-Controlled Trial [e-dmj.org]
- 9. Pioglitazone Prevents Diabetes in Patients With Insulin Resistance and Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pioglitazone Improved Insulin Sensitivity and First Phase Insulin Secretion Among Obese and Lean People with Diabetes: A Multicenter Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sustained effects of pioglitazone vs. glibenclamide on insulin sensitivity, glycaemic control, and lipid profiles in patients with Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative study to evaluate the efficacy and safety of Pioglitazone and Metformin on HOMA IR and HbA1c in patient of prediabetes | CME Journal Geriatric Medicine: Rila Publication [cmegeriatricmed.co.uk]
A Comparative Analysis of LY-510929 and Rosiglitazone in Promoting Adipocyte Differentiation
In the landscape of metabolic research and drug development, the differentiation of preadipocytes into mature adipocytes, a process known as adipogenesis, is a critical area of study for understanding and treating diseases such as type 2 diabetes and obesity. Central to this process is the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that acts as a master regulator of adipogenesis. This guide provides a detailed comparison of two potent PPARγ agonists, LY-510929 and rosiglitazone, and their roles in promoting adipocyte differentiation.
Overview of this compound and Rosiglitazone
Rosiglitazone , a member of the thiazolidinedione (TZD) class of drugs, is a well-characterized, potent, and selective PPARγ agonist.[1][2][3] It has been extensively used in both clinical settings for the treatment of type 2 diabetes and in research as a tool to induce adipogenesis in vitro.[1][2][3] Its mechanism of action involves binding to PPARγ, leading to the transcriptional activation of genes involved in adipocyte differentiation and lipid metabolism.[1]
This compound is a non-thiazolidinedione, dual agonist for both PPARα and PPARγ.[4] It exhibits high-affinity binding to both human PPARα and PPARγ with Kᵢ values of 4 nM and 3 nM, respectively.[4] Its agonist activity is also potent, with EC₅₀ values of 9 nM for hPPARα and 4 nM for hPPARγ.[4] While primarily investigated for its potential in treating dyslipidemia and type 2 diabetes in animal models, its strong PPARγ agonism suggests a significant role in adipocyte differentiation.
Comparative Efficacy in Adipocyte Differentiation
| Parameter | This compound | Rosiglitazone | Reference |
| Target(s) | PPARα and PPARγ | PPARγ | [1][4] |
| Chemical Class | Non-thiazolidinedione | Thiazolidinedione | [1][4] |
| Binding Affinity (Kᵢ) for hPPARγ | 3 nM | Potent agonist | [4] |
| Functional Potency (EC₅₀) for hPPARγ | 4 nM | Potent agonist | [4] |
Note: Quantitative in vitro data for this compound's effect on lipid accumulation and adipogenic gene expression in cell lines such as 3T3-L1 are not available in the reviewed literature. Rosiglitazone is widely documented to robustly induce lipid droplet formation and increase the expression of key adipogenic markers. For example, in human mesenchymal stem cells, rosiglitazone has been shown to potentiate adipogenic differentiation, as evidenced by the appearance of lipid droplets and a marked increase in the expression of the adipogenesis marker, fatty-acid binding protein 4 (FABP4).[2] In another study using 3T3-L1 cells, rosiglitazone treatment led to a significant increase in the number of lipid droplets.
Signaling Pathways in Adipocyte Differentiation
The primary signaling pathway for both this compound and rosiglitazone in promoting adipogenesis is through the activation of PPARγ. Upon ligand binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to PPAR response elements (PPREs) in the promoter regions of target genes, initiating their transcription.
This activation triggers a cascade of gene expression, including the upregulation of key transcription factors such as CCAAT/enhancer-binding protein alpha (C/EBPα) and other genes essential for the adipocyte phenotype, such as those involved in lipid metabolism (e.g., fatty acid binding protein 4 - FABP4, also known as aP2) and insulin sensitivity.
References
- 1. Absence of an adipogenic effect of rosiglitazone on mature 3T3-L1 adipocytes: increase of lipid catabolism and reduction of adipokine expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rosiglitazone stimulates adipogenesis and decreases osteoblastogenesis in human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LipiD-QuanT: a novel method to quantify lipid accumulation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Efficacy of LY-510929: A Comparative Guide to PPAR Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of the dual PPARα/γ agonist LY-510929 against other peroxisome proliferator-activated receptor (PPAR) agonists. The information is compiled from preclinical and clinical studies to offer a comprehensive overview for research and development purposes. Direct head-to-head comparative clinical trials of this compound against other PPAR agonists are not publicly available; therefore, this comparison is based on data from separate studies.
Introduction to PPAR Agonism
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in glucose and lipid metabolism. There are three main isotypes:
-
PPARα: Primarily expressed in the liver, kidney, heart, and muscle. Its activation leads to decreased triglyceride levels and is the target of fibrate drugs.
-
PPARγ: Highly expressed in adipose tissue and macrophages. Its activation improves insulin sensitivity and is the target of thiazolidinedione (TZD) drugs.
-
PPARδ (also known as PPARβ): Ubiquitously expressed and involved in fatty acid oxidation.
Dual PPAR agonists, such as this compound, are designed to target both PPARα and PPARγ, aiming to provide a comprehensive treatment for metabolic disorders like type 2 diabetes and dyslipidemia by combining the benefits of both fibrates and TZDs.
Comparative Efficacy Data
The following tables summarize the available efficacy data for this compound and other selected PPAR agonists. It is crucial to note that the experimental conditions and models vary between studies, and therefore, direct comparison of absolute values should be approached with caution.
In Vitro Activity
| Compound | Target(s) | Binding Affinity (Ki, nM) | Agonist Activity (EC50, nM) |
| This compound | PPARα/γ | α: 4, γ: 3 | α: 9, γ: 4 |
| Fenofibric Acid | PPARα | ~300 | ~500 |
| Pioglitazone | PPARγ | ~400 | ~500 |
| Tesaglitazar | PPARα/γ | α: 21, γ: 31 | α: 16, γ: 46 |
Preclinical In Vivo Efficacy (Animal Models)
This compound in Zucker Diabetic Fatty (ZDF) Rats
| Dose | Effect on Glucose |
| 0.003 mg/kg/day | Threshold dose for glucose reduction |
| 0.3 mg/kg/day | Normalization of glucose levels |
| ED50 | 0.004 mg/kg/day (for 7 days) |
This compound in Human ApoA-I Transgenic Mice
| Dose | Effect on Lipids |
| 30 mg/kg/day | ▲ 70% in HDL cholesterol |
| 30 mg/kg/day | ▼ 80% in triglycerides |
Comparative Effects of Other PPAR Agonists in Animal Models
| Agonist Type | Animal Model | Key Efficacy Findings |
| Fenofibrate (PPARα) | Various rodent models | ▼ Triglycerides, ▼ LDL Cholesterol, ▲ HDL Cholesterol |
| Pioglitazone (PPARγ) | ZDF rats, db/db mice | Improved insulin sensitivity, ▼ Blood glucose |
| Tesaglitazar (PPARα/γ) | APOE*3Leiden.CETP mice | ▼ Total cholesterol, ▼ Triglycerides, ▲ HDL-C |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of PPAR agonists.
In Vitro Co-transfection Assay for PPAR Agonist Activity
This assay is used to determine the potency of a compound in activating PPAR subtypes.
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293T or CV-1) is cultured under standard conditions.
-
Transient Transfection: Cells are co-transfected with two plasmids:
-
An expression vector containing the ligand-binding domain (LBD) of the human PPAR isotype (α, γ, or δ) fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
-
Compound Treatment: After transfection, cells are treated with varying concentrations of the test compound (e.g., this compound) or a reference agonist for 24 hours.
-
Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration at which 50% of the maximal response is observed) is calculated.
In Vivo Efficacy Study in Zucker Diabetic Fatty (ZDF) Rats
This animal model is widely used to study type 2 diabetes and the effects of anti-diabetic drugs.
-
Animal Model: Male ZDF rats, which spontaneously develop obesity, insulin resistance, and hyperglycemia, are used.
-
Acclimatization: Animals are acclimatized for a week before the start of the experiment.
-
Dosing: Rats are administered the test compound (e.g., this compound) or vehicle orally once daily for a specified period (e.g., 7 days).
-
Blood Glucose Monitoring: Fasting blood glucose levels are measured at baseline and at regular intervals throughout the study.
-
Data Analysis: The change in blood glucose levels from baseline is calculated to determine the efficacy of the compound. The ED50 (the dose that produces 50% of the maximal effect) can be determined from the dose-response data.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the scientific approach.
Caption: Simplified PPAR signaling pathway.
Caption: Workflow for PPAR agonist evaluation.
Conclusion
This compound demonstrates potent dual PPARα/γ agonism in preclinical models, with significant efficacy in improving both glycemic control and lipid profiles. While a direct comparative clinical dataset is not available, the preclinical data suggests that this compound has a balanced and potent activity profile. The provided data on other PPAR agonists like fenofibrate, pioglitazone, and tesaglitazar from their respective studies offer a context for evaluating the potential therapeutic profile of this compound. Further clinical investigations would be necessary to definitively establish the comparative efficacy and safety of this compound in a clinical setting. This guide serves as a foundational resource for researchers and professionals in the field of drug development for metabolic diseases.
LY-510929: A Comparative Analysis of its Selectivity for Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of LY-510929, a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ). Developed for the potential treatment of type 2 diabetes and dyslipidemia, understanding its interaction with a broader range of nuclear receptors is crucial for a complete assessment of its therapeutic potential and off-target effects.
Selectivity Profile of this compound
This compound demonstrates high-affinity binding and potent activation of both PPARα and PPARγ. Quantitative data reveals its potent dual agonist nature.
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| PPARα | 4 | 9 |
| PPARγ | 3 | 4 |
| PPARδ | Data not available | Data not available |
| LXR | Data not available | Data not available |
| FXR | Data not available | Data not available |
| RXR | Data not available | Data not available |
Table 1: In vitro binding affinity and functional activity of this compound for Peroxisome Proliferator-Activated Receptors (PPARs). Data for other nuclear receptors is currently not publicly available.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of PPARs and a typical experimental workflow for determining compound selectivity.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the selectivity and potency of compounds like this compound.
Nuclear Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific nuclear receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the ligand-binding domain (LBD) of a nuclear receptor.
Materials:
-
Purified recombinant nuclear receptor LBD (e.g., PPARα-LBD, PPARγ-LBD).
-
Radiolabeled ligand with known affinity for the receptor (e.g., [³H]-rosiglitazone for PPARγ).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM DTT).
-
Scintillation proximity assay (SPA) beads or filter plates.
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the nuclear receptor LBD, radiolabeled ligand, and either the test compound or vehicle control in the assay buffer.
-
Incubate the mixture to allow binding to reach equilibrium.
-
If using SPA beads, add them to the mixture. The binding of the radiolabeled ligand to the receptor-coated beads will bring the scintillant into proximity, generating a signal.
-
If using filter plates, transfer the reaction mixture to the plates and wash to separate bound from unbound radioligand.
-
Measure the radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.
-
The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.
Cell-Based Nuclear Receptor Transactivation Assay
Objective: To determine the functional activity (EC50) of a test compound as an agonist or antagonist for a specific nuclear receptor.
Principle: This assay utilizes a reporter gene system in mammalian cells to measure the activation of a nuclear receptor by a test compound.
Materials:
-
Mammalian cell line (e.g., HEK293, CV-1).
-
Expression vector for the full-length nuclear receptor or a chimera of the nuclear receptor LBD fused to a GAL4 DNA-binding domain.
-
Reporter vector containing a luciferase gene under the control of a promoter with nuclear receptor response elements (PPREs) or GAL4 upstream activating sequences (UAS).
-
Transfection reagent.
-
Test compound (this compound) at various concentrations.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Co-transfect the mammalian cells with the nuclear receptor expression vector and the reporter vector.
-
After an incubation period to allow for protein expression, treat the cells with various concentrations of the test compound or a vehicle control.
-
Incubate the cells to allow for receptor activation and reporter gene expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by plotting the luminescence signal against the compound concentration.
Conclusion
This compound is a potent dual agonist for PPARα and PPARγ. While its activity on these two receptors is well-documented, a comprehensive understanding of its broader selectivity profile across the nuclear receptor superfamily is essential for a complete assessment of its therapeutic window and potential off-target liabilities. The experimental protocols outlined in this guide provide a framework for conducting such comprehensive selectivity profiling, which is a critical step in the development of novel nuclear receptor modulators. Further research is warranted to elucidate the interaction of this compound with other nuclear receptors to fully characterize its pharmacological profile.
Validating Tirzepatide's (LY3298176) Therapeutic Potential in Metabolic Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metabolic syndrome, a constellation of conditions including central obesity, insulin resistance, dyslipidemia, and hypertension, presents a significant and growing global health challenge.[1][2] The search for effective therapeutic interventions has led to the development of novel drug classes that target key pathways in metabolic regulation. This guide provides a comparative analysis of Tirzepatide (LY3298176), a novel dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist, against other established therapies for metabolic diseases, including Dipeptidyl Peptidase-4 (DPP-4) inhibitors and selective GLP-1 receptor agonists.
Mechanism of Action: A Dual Approach to Metabolic Regulation
Tirzepatide's unique mechanism of action lies in its ability to activate both GIP and GLP-1 receptors.[3][4] These incretin hormones play crucial roles in glucose and energy homeostasis. GLP-1 receptor agonists are known to enhance glucose-stimulated insulin secretion, suppress glucagon release, slow gastric emptying, and promote satiety.[4][5][6] The addition of GIP receptor agonism is thought to further enhance insulin secretion and potentially contribute to improved fat metabolism and appetite reduction.[4][5][6][7] This dual agonism offers a multi-faceted approach to addressing the complex pathophysiology of metabolic syndrome.
In contrast, DPP-4 inhibitors work by preventing the breakdown of endogenous incretin hormones, thereby increasing their circulating levels.[8] This leads to a more modest, indirect enhancement of GLP-1 and GIP signaling compared to the direct and potent activation by receptor agonists.
Performance Comparison: Tirzepatide vs. Alternatives
Clinical trial data, particularly from the SURPASS program, have demonstrated Tirzepatide's robust efficacy in improving glycemic control and promoting weight loss, often exceeding the effects of selective GLP-1 receptor agonists and DPP-4 inhibitors.[9][10]
Glycemic Control
| Drug Class | Mechanism | HbA1c Reduction | Risk of Hypoglycemia |
| Tirzepatide (Dual GIP/GLP-1 RA) | Direct activation of GIP and GLP-1 receptors | High (up to 2.5% reduction)[7] | Low[3] |
| Selective GLP-1 RAs | Direct activation of GLP-1 receptors | Moderate to High (0.5-1.5% reduction) | Low[3] |
| DPP-4 Inhibitors | Inhibition of GLP-1 and GIP breakdown | Modest (0.4-0.9% reduction)[8] | Very Low[11] |
Weight Management
| Drug Class | Average Weight Loss |
| Tirzepatide (Dual GIP/GLP-1 RA) | Significant (up to 11.3 kg)[7] |
| Selective GLP-1 RAs | Moderate to Significant |
| DPP-4 Inhibitors | Weight Neutral[11] |
Cardiometabolic Risk Factors
Post hoc analyses of the SURPASS trials have shown that Tirzepatide significantly reduces the prevalence of metabolic syndrome and improves various cardiometabolic risk factors compared to placebo and other active comparators.[9][10]
| Parameter | Tirzepatide | Selective GLP-1 RAs | DPP-4 Inhibitors |
| Blood Pressure | Reduction | Reduction | Neutral/Slight Reduction |
| Lipids (Triglycerides) | Significant Reduction | Reduction | Modest Reduction |
| Waist Circumference | Significant Reduction | Reduction | Neutral |
Experimental Protocols
The validation of Tirzepatide's therapeutic potential relies on a range of preclinical and clinical experimental models.
Preclinical Models
-
In vitro cell-based assays: Used to determine the binding affinity and signaling activity of Tirzepatide at GIP and GLP-1 receptors.
-
Animal models of obesity and diabetes (e.g., diet-induced obese mice): These models are crucial for assessing the in vivo effects of the drug on glucose tolerance, insulin sensitivity, food intake, and body weight.[3] A non-invasive preclinical model using Beagle dogs fed a Western diet has also been established to study metabolic syndrome independent of obesity.[12]
Clinical Trials (e.g., SURPASS Program)
-
Study Design: Randomized, controlled, double-blind, multi-center trials are the gold standard for evaluating efficacy and safety in human subjects.[3][9][10]
-
Primary Endpoints: Typically include the change in HbA1c from baseline and the percentage of patients achieving a target HbA1c level.
-
Secondary Endpoints: Often include changes in body weight, fasting plasma glucose, lipid profiles, blood pressure, and waist circumference.
-
Safety Assessments: Rigorous monitoring of adverse events, including gastrointestinal side effects (nausea, vomiting, diarrhea), which are common with incretin-based therapies.
Signaling Pathways and Experimental Workflows
Incretin Signaling Pathway
Caption: Simplified Incretin Signaling Pathway in Metabolic Regulation.
Tirzepatide Clinical Trial Workflow
Caption: Generalized Workflow of a Tirzepatide Clinical Trial.
Conclusion
Tirzepatide represents a significant advancement in the pharmacological management of metabolic diseases. Its dual GIP and GLP-1 receptor agonist activity provides a powerful and multifaceted approach to improving glycemic control, promoting substantial weight loss, and reducing cardiometabolic risk factors. The comprehensive preclinical and clinical data accumulated to date strongly support its therapeutic potential in metabolic disease models and in patients with type 2 diabetes and obesity. Further research will continue to elucidate the full spectrum of its metabolic benefits and long-term cardiovascular outcomes.
References
- 1. Metabolic syndrome: pathophysiology, management, and modulation by natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. LY3298176, a novel dual GIP and GLP-1 receptor agonist for the treatment of type 2 diabetes mellitus: From discovery to clinical proof of concept - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GIP and GLP-1 function shows promising results in disease treatment | CAS [cas.org]
- 5. healthcentral.com [healthcentral.com]
- 6. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 7. The Effects of Dual GLP-1/GIP Receptor Agonism on Glucagon Secretion—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meded101.com [meded101.com]
- 9. Reduction of prevalence of patients meeting the criteria for metabolic syndrome with tirzepatide: a post hoc analysis from the SURPASS Clinical Trial Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduction of prevalence of patients meeting the criteria for metabolic syndrome with tirzepatide: a post hoc analysis from the SURPASS Clinical Trial Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Effectiveness of Dipeptidylpeptidase-4 Inhibitors in Type 2 Diabetes: A Systematic Review and Mixed Treatment Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of LY-510929 Cross-Reactivity with Other Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dual PPARα/γ agonist LY-510929 with other relevant compounds, focusing on its cross-reactivity with other cellular targets. The information is supported by available experimental data to assist in evaluating its selectivity profile.
Summary of Target Affinity and Potency
This compound is a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). A summary of its binding affinity and functional potency in comparison to other notable dual-acting PPAR agonists, Aleglitazar and Saroglitazar, is presented below.
| Compound | Target | Assay Type | Value |
| This compound | PPARα | Binding Affinity (Ki) | 4 nM |
| PPARγ | Binding Affinity (Ki) | 3 nM | |
| PPARα | Functional Agonism (EC50) | 9 nM | |
| PPARγ | Functional Agonism (EC50) | 4 nM | |
| Aleglitazar | PPARα | Functional Agonism (EC50) | 5 nM |
| PPARγ | Functional Agonism (EC50) | 9 nM | |
| Saroglitazar | PPARα | Functional Agonism (EC50) | 0.65 pM |
| PPARγ | Functional Agonism (EC50) | 3 nM |
Cross-Reactivity Profile of Dual PPARα/γ Agonists
The selectivity of dual PPARα/γ agonists against other nuclear receptors is a critical aspect of their safety and efficacy profile. While comprehensive public data on a broad off-target panel for this compound is limited, the cross-talk between PPARs and other nuclear receptors such as Liver X Receptors (LXRs), Farnesoid X Receptor (FXR), and Retinoid X Receptors (RXRs) is an area of active research. Studies have shown that there can be indirect interactions and competition for the heterodimer partner RXR.
It is important to note that the development of some dual PPAR agonists has been challenged by off-target effects. For instance, the clinical development of Aleglitazar was halted due to safety concerns, including an increased risk of bone fractures, heart failure, and gastrointestinal bleeding, which may be indicative of off-target activities.[1][2][3] Saroglitazar, on the other hand, has been approved for use in India for the treatment of diabetic dyslipidemia and has shown a generally favorable safety profile in clinical use.
A comprehensive assessment of this compound's selectivity would typically involve screening against a panel of nuclear receptors and other relevant cellular targets. In the absence of such specific data for this compound, researchers should consider performing such assays to fully characterize its off-target profile.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the generalized PPAR signaling pathway and a typical experimental workflow for assessing nuclear receptor activation.
Caption: Generalized PPAR signaling pathway.
Caption: Workflow for a reporter gene assay.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are outlines for common assays used to characterize the activity and selectivity of nuclear receptor modulators.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Nuclear Receptor Binding
This assay is used to determine the binding affinity of a compound to a nuclear receptor ligand-binding domain (LBD).
Principle: The assay measures the proximity between a terbium-labeled anti-GST antibody bound to a GST-tagged nuclear receptor LBD and a fluorescently labeled ligand (tracer). When the tracer is bound to the receptor, excitation of the terbium donor results in energy transfer to the fluorescent acceptor, producing a FRET signal. A test compound that binds to the LBD will displace the tracer, leading to a decrease in the FRET signal.
Protocol Outline:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., TR-FRET Coregulator Buffer).
-
Dilute GST-tagged nuclear receptor LBD, terbium-labeled anti-GST antibody, and fluorescent tracer to their final concentrations in the assay buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound).
-
-
Assay Procedure:
-
Add the test compound dilutions to a 384-well assay plate.
-
Add the mixture of nuclear receptor LBD and anti-GST antibody to the wells.
-
Add the fluorescent tracer to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence.
-
Plot the ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Nuclear Receptor Reporter Gene Assay
This cell-based assay measures the functional activity (agonism or antagonism) of a compound on a specific nuclear receptor.
Principle: Cells are co-transfected with two plasmids: one expressing a chimeric receptor consisting of the Gal4 DNA-binding domain fused to the ligand-binding domain (LBD) of the target nuclear receptor, and a second plasmid containing a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS). If a test compound activates the nuclear receptor LBD, the chimeric receptor binds to the UAS and drives the expression of luciferase.
Protocol Outline:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate growth medium.
-
Seed the cells into 96-well plates.
-
Co-transfect the cells with the Gal4-NR-LBD expression vector and the UAS-luciferase reporter vector using a suitable transfection reagent.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound.
-
After an initial incubation period post-transfection (e.g., 4-6 hours), replace the medium with fresh medium containing the compound dilutions.
-
Incubate the cells for an additional 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and add luciferase substrate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase for transfection efficiency).
-
Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
References
A Comparative Analysis of LY-510929 and Newer Dual PPAR Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dual peroxisome proliferator-activated receptor (PPAR) agonist LY-510929 with newer agents in the same class. This analysis is supported by available preclinical and clinical data, detailing experimental methodologies and visualizing key pathways to aid in research and development decisions.
Peroxisome proliferator-activated receptors are a group of nuclear receptor proteins that play a crucial role in the regulation of metabolism, inflammation, and cellular differentiation. Agonists targeting these receptors have been a focus of drug development for metabolic diseases for decades. This compound, an early dual PPARα/γ agonist, showed promise in preclinical studies. However, the landscape of PPAR agonists has evolved significantly with the emergence of newer dual and pan-agonists such as Saroglitazar, Elafibranor, and Lanifibranor, each with distinct receptor profiles and therapeutic targets.
Quantitative Comparison of PPAR Agonist Activity
The following table summarizes the in vitro potency and activation profiles of this compound and selected newer dual/pan-PPAR agonists. This data provides a quantitative basis for comparing their relative activities at different PPAR isoforms.
| Compound | Type | PPARα | PPARγ | PPARδ |
| This compound | Dual Agonist | Ki = 4 nM, EC50 = 9 nM[1] | Ki = 3 nM, EC50 = 4 nM[1] | - |
| Saroglitazar | Dual Agonist | EC50 = 0.65 pM[2][3] | EC50 = 3 nM[2][3] | - |
| Elafibranor | Dual Agonist | EC50 = 388 nM[4] | EC50 = 2.12 µM[4] | EC50 = 3.13 µM[4] |
| Lanifibranor | Pan-Agonist | EC50 = 4.66 µM[4] | EC50 = 572 nM[4] | EC50 = 398 nM[4] |
Note: Ki represents the binding affinity (the lower the value, the higher the affinity), and EC50 represents the concentration required to elicit a half-maximal response (the lower the value, the greater the potency). Direct comparison of absolute values between different studies should be made with caution due to potential variations in experimental conditions.
Key Signaling Pathway
Dual PPAR agonists exert their therapeutic effects by activating PPARα and PPARγ, which form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the modulation of gene expression, impacting lipid metabolism, glucose homeostasis, and inflammation.
Dual PPAR agonist signaling pathway.
Experimental Protocols
The characterization of dual PPAR agonists involves a series of in vitro and in vivo experiments to determine their binding affinity, functional potency, and therapeutic efficacy.
In Vitro Assays
1. Competitive Binding Assay:
This assay is used to determine the binding affinity (Ki or IC50) of a test compound to the ligand-binding domain (LBD) of PPAR isoforms.
-
Principle: A radiolabeled or fluorescently labeled known PPAR ligand (tracer) is incubated with the purified PPAR-LBD. The test compound is then added in increasing concentrations, and its ability to displace the tracer is measured.
-
General Protocol:
-
Purified recombinant PPARα, γ, or δ LBD is incubated with a specific radiolabeled ligand (e.g., [3H]-rosiglitazone for PPARγ) in a suitable buffer.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound, Saroglitazar) are added to compete for binding to the LBD.
-
After incubation to reach equilibrium, the bound and free radioligand are separated (e.g., using filtration or scintillation proximity assay).
-
The amount of bound radioactivity is quantified, and the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is calculated.
-
The Ki value is then determined using the Cheng-Prusoff equation.
-
2. PPAR Transactivation Assay:
This cell-based assay measures the functional potency (EC50) of a compound to activate a PPAR-mediated gene transcription.
-
Principle: A reporter gene (e.g., luciferase) under the control of a PPRE is transfected into a suitable cell line (e.g., HepG2). The cells are then treated with the test compound, and the activation of the reporter gene is measured by the level of its expression.
-
General Protocol:
-
A mammalian cell line, such as HepG2, is co-transfected with an expression vector for the full-length PPAR isoform (α, γ, or δ) and a reporter plasmid containing a PPRE-driven luciferase gene.
-
The transfected cells are then incubated with increasing concentrations of the test compound.
-
After a defined period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is calculated from the dose-response curve.
-
In Vivo Models
The in vivo efficacy of dual PPAR agonists is evaluated in various animal models of metabolic diseases.
-
Diabetic Dyslipidemia Models (e.g., for Saroglitazar):
-
Animal Model: Zucker diabetic fatty (ZDF) rats or db/db mice, which are genetic models of obesity, insulin resistance, and dyslipidemia.[2][3]
-
Protocol: The animals are treated orally with the test compound or vehicle for a specified duration (e.g., 14-28 days).[2] Blood samples are collected periodically to measure parameters such as plasma triglycerides, total cholesterol, HDL-C, LDL-C, and glucose levels.[2][3] An oral glucose tolerance test (OGTT) may also be performed to assess insulin sensitivity.[3]
-
-
Nonalcoholic Steatohepatitis (NASH) Models (e.g., for Lanifibranor):
-
Animal Model: Mice fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) or a Gubra-Amylin NASH (GAN) diet to induce NASH with fibrosis.[5][6][7]
-
Protocol: After the induction of NASH, animals are treated with the test compound or vehicle.[5][6] Efficacy is assessed by measuring liver enzymes (ALT, AST) in the blood, histological analysis of liver tissue for steatosis, inflammation, and fibrosis, and gene expression analysis of relevant markers.[5][7]
-
-
Primary Biliary Cholangitis (PBC) Models (e.g., for Elafibranor):
-
While specific animal models for PBC are less common for preclinical efficacy testing of PPAR agonists, clinical trial protocols provide insight into the evaluation of these drugs.
-
Clinical Protocol: In clinical trials for PBC, patients with an inadequate response to ursodeoxycholic acid are randomized to receive the test drug or placebo.[8] The primary endpoint is typically a biochemical response, defined as a significant reduction in serum alkaline phosphatase (ALP) and normal total bilirubin levels after a specified treatment period (e.g., 52 weeks).[8]
-
Experimental Workflow
The development and evaluation of a novel dual PPAR agonist typically follows a structured workflow, from initial screening to preclinical and clinical evaluation.
Typical experimental workflow for dual PPAR agonist development.
Conclusion
The field of dual PPAR agonists has advanced significantly since the initial development of compounds like this compound. Newer agents such as Saroglitazar, Elafibranor, and Lanifibranor have demonstrated clinical utility in specific metabolic and liver diseases. Saroglitazar, a potent PPARα/γ agonist, is approved for diabetic dyslipidemia in India.[9] Elafibranor, a PPARα/δ agonist, has received approval for primary biliary cholangitis.[10] Lanifibranor, a pan-PPAR agonist, is in late-stage clinical development for NASH.[11]
This comparative guide highlights the distinct profiles of these compounds and provides a framework for their continued investigation and development. The provided data and experimental outlines can serve as a valuable resource for researchers aiming to further understand the therapeutic potential of dual PPAR agonism and to develop the next generation of drugs for metabolic and inflammatory diseases.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional and Structural Insights into the Human PPARα/δ/γ Targeting Preferences of Anti-NASH Investigational Drugs, Lanifibranor, Seladelpar, and Elafibranor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gubra.dk [gubra.dk]
- 6. Hepatoprotective effects of semaglutide, lanifibranor and dietary intervention in the GAN diet-induced obese and biopsy-confirmed mouse model of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inventivapharma.com [inventivapharma.com]
- 8. mediacenteratypon.nejmgroup-production.org [mediacenteratypon.nejmgroup-production.org]
- 9. Saroglitazar for the treatment of hypertrig-lyceridemia in patients with type 2 diabetes: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elafibranor for previously treated primary biliary cholangitis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Lanifibranor - Inventiva Pharma [inventivapharma.com]
A Comparative Guide to the In Vitro Potency of LY-510929 and First-Generation Thiazolidinediones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of the novel peroxisome proliferator-activated receptor (PPAR) agonist, LY-510929, against first-generation thiazolidinediones (TZDs), such as rosiglitazone and troglitazone. The information presented is supported by experimental data to assist researchers in understanding the distinct pharmacological profiles of these compounds.
Introduction
This compound is a non-thiazolidinedione, dual agonist of PPARα and PPARγ, developed for the potential treatment of type 2 diabetes and dyslipidemia. First-generation thiazolidinediones, including rosiglitazone and troglitazone, are selective agonists for PPARγ. The activation of PPARγ is a key mechanism for improving insulin sensitivity. This guide focuses on the comparative in vitro potency of these compounds in binding to and activating PPARγ, as well as their impact on target gene expression.
Data Presentation: In Vitro Potency Comparison
The following table summarizes the quantitative data on the in vitro potency of this compound, rosiglitazone, and troglitazone, focusing on their interaction with the PPARγ receptor.
| Compound | Target(s) | Binding Affinity (Ki, nM) | Agonist Activity (EC50, nM) |
| This compound | PPARα / PPARγ | 3 (PPARγ), 4 (PPARα)[1] | 4 (hPPARγ), 9 (hPPARα)[1] |
| Rosiglitazone | PPARγ | 80[2] | 60 |
| Troglitazone | PPARγ | Not explicitly found | 555 (human PPARγ)[3] |
hPPAR refers to the human isoform of the receptor.
Mechanism of Action: Signaling Pathways
Both this compound and first-generation thiazolidinediones exert their effects primarily through the activation of PPARs, which are nuclear receptors that regulate gene expression.
Thiazolidinedione Signaling Pathway
First-generation thiazolidinediones like rosiglitazone and troglitazone are selective agonists of PPARγ. Upon binding, the TZD-PPARγ complex forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the transcription of genes involved in glucose and lipid metabolism.
This compound Dual Agonist Signaling Pathway
This compound is a dual agonist, activating both PPARα and PPARγ. This dual action allows it to modulate a broader range of genes, impacting both glucose metabolism (primarily through PPARγ) and lipid metabolism, particularly fatty acid oxidation (through PPARα). The fundamental mechanism of receptor activation and gene transcription is similar to that of TZDs.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
PPARγ Competitive Binding Assay
This assay is designed to determine the binding affinity (Ki) of a test compound for the PPARγ receptor. It measures the ability of a test compound to compete with a radiolabeled or fluorescently-labeled known PPARγ ligand for binding to the receptor.
Experimental Workflow
Methodology
-
Reagent Preparation : Prepare a series of dilutions of the test compound (e.g., this compound, rosiglitazone, or troglitazone). A solution containing a fixed concentration of purified PPARγ ligand-binding domain (LBD) and a radiolabeled or fluorescently-labeled PPARγ ligand (e.g., [3H]-rosiglitazone) is also prepared.
-
Incubation : In a multi-well plate, the PPARγ LBD, labeled ligand, and varying concentrations of the test compound are incubated together to allow for competitive binding to reach equilibrium.
-
Separation : After incubation, the receptor-bound ligand is separated from the free, unbound ligand. This can be achieved through various methods, such as filtration through a membrane that retains the receptor-ligand complex or by using scintillation proximity assay (SPA) beads that emit light when the radiolabeled ligand is bound to the receptor immobilized on the bead.
-
Measurement : The amount of labeled ligand bound to the receptor is quantified. For radiolabeled ligands, this is typically done using a scintillation counter. For fluorescently-labeled ligands, a fluorescence plate reader is used.
-
Data Analysis : The data are plotted as the percentage of bound labeled ligand versus the concentration of the test compound. A competition curve is generated, and the IC50 value (the concentration of the test compound that displaces 50% of the labeled ligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
PPARγ Transactivation Assay
This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARγ. It provides a functional measure of a compound's agonist activity (EC50).
Experimental Workflow
Methodology
-
Cell Culture and Transfection : A suitable mammalian cell line (e.g., HEK293 or CV-1) is cultured and then transiently transfected with two plasmids: an expression vector containing the full-length PPARγ gene and a reporter plasmid containing a reporter gene (commonly luciferase) under the control of a promoter with multiple copies of a PPRE.
-
Compound Treatment : After transfection, the cells are treated with various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation : The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for compound-induced activation of PPARγ, transcription of the reporter gene, and accumulation of the reporter protein.
-
Cell Lysis and Reporter Assay : The cells are lysed to release the cellular contents, including the reporter protein. A substrate for the reporter enzyme (e.g., luciferin for luciferase) is added.
-
Measurement : The activity of the reporter enzyme is measured using a luminometer (for luciferase) or a spectrophotometer (for other reporters like β-galactosidase).
-
Data Analysis : The reporter activity is plotted against the concentration of the test compound to generate a dose-response curve. The EC50 value, the concentration of the compound that produces 50% of the maximal response, is then determined from this curve.
In Vitro Gene Expression Analysis
The activation of PPARγ by these compounds leads to changes in the expression of various target genes. While a comprehensive list is extensive, some key genes regulated by thiazolidinediones in vitro include:
-
CAP (Cbl-associated protein) : Expression of the CAP gene is increased by troglitazone, and CAP is involved in insulin signaling.[4]
-
GLUT1 (Glucose Transporter 1) : Troglitazone has been shown to increase GLUT1 transcript and protein levels in human muscle cell cultures.
-
Genes involved in mitochondrial metabolism : Thiazolidinediones can influence the expression of genes related to mitochondrial function.
-
Adipocyte-specific genes : As potent inducers of adipocyte differentiation, thiazolidinediones upregulate the expression of numerous genes characteristic of fat cells.
This compound, as a dual PPARα/γ agonist, is expected to regulate a similar set of PPARγ target genes as the thiazolidinediones, while also modulating PPARα target genes involved in fatty acid catabolism.
Conclusion
Based on the available in vitro data, this compound demonstrates significantly higher potency in both binding to and activating the human PPARγ receptor compared to the first-generation thiazolidinediones, rosiglitazone and troglitazone. Its dual agonism for PPARα and PPARγ suggests a broader spectrum of activity on lipid and glucose metabolism. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further comparative studies and a deeper understanding of the molecular pharmacology of these compounds.
References
- 1. Gene expression analysis of troglitazone reveals its impact on multiple pathways in cell culture: a case for in vitro platforms combined with gene expression analysis for early (idiosyncratic) toxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troglitazone | PPARγ | Tocris Bioscience [tocris.com]
- 4. Structural and Biochemical Basis for the Binding Selectivity of Peroxisome Proliferator-activated Receptor γ to PGC-1α - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of LY-510929: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of investigational compounds like LY-510929 is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and ensures compliance with regulatory standards. This document provides a procedural, step-by-step guide for the safe disposal of this compound, based on general best practices for hazardous chemical waste.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following procedures are based on general guidelines for the disposal of hazardous chemical waste. It is imperative to locate and consult the official SDS for this compound provided by the manufacturer or supplier before handling or disposing of this compound. The SDS will contain specific information regarding the hazards, necessary precautions, and appropriate disposal methods for this chemical.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Lab Coat | Standard laboratory coat, fully buttoned |
| Respiratory Protection | Required if handling the compound as a powder outside of a certified chemical fume hood |
All handling of this compound, particularly in its solid form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with all federal, state, and local regulations. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
-
Segregation: Isolate all waste containing this compound from other laboratory waste streams. This includes the pure compound, contaminated labware (e.g., vials, pipette tips), and any materials used for spill cleanup.
-
Waste Container:
-
Select a waste container that is chemically compatible with this compound and is in good condition, with no leaks or cracks.
-
The container must have a secure, tight-fitting lid and should be kept closed except when adding waste.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Indicate the approximate quantity of the waste.
-
Include the date the waste was first added to the container and the name of the generating researcher or lab.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional hazardous waste disposal service. These services are equipped to handle and transport chemical waste in accordance with regulatory requirements.
-
Do not attempt to incinerate the waste unless it is through a certified hazardous waste incinerator.
-
Procedure for Empty Containers
-
Triple Rinsing: If the original container held a liquid formulation of this compound, it should be triple-rinsed with a suitable solvent. The rinsate from this process is considered hazardous waste and must be collected and added to the designated this compound waste container.
-
Disposal of Rinsed Containers: Once triple-rinsed and air-dried, and with the label defaced or removed, the empty container may typically be disposed of in the regular trash. Consult your institution's EHS guidelines for specific rules on empty container disposal.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.
-
Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the contaminated zone.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Personal Protective Equipment: Don the appropriate PPE as listed in the table above before re-entering the spill area.
-
Containment and Absorption:
-
For solid spills, carefully cover the material with an absorbent powder to prevent it from becoming airborne.
-
For liquid spills, use a chemical absorbent pad or other suitable absorbent material to contain and soak up the liquid.
-
-
Collection: Carefully scoop or wipe up the absorbed material and place it into the designated hazardous waste container for this compound.
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and follow all institutional reporting requirements.
Data Presentation
As no specific quantitative data for this compound was found, the following table serves as a template. Researchers should populate this table with information obtained from the compound-specific Safety Data Sheet (SDS).
| Parameter | Value (Unit) | Source |
| LD50 (Oral, Rat) | Data not available | Consult SDS |
| Permissible Exposure Limit (PEL) | Data not available | Consult SDS |
| Recommended Storage Temperature | Data not available | Consult SDS |
| Known Incompatible Materials | Data not available | Consult SDS |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
